Technical Documentation Center

2,6-Dimethoxy-3-(methoxymethyl)pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6-Dimethoxy-3-(methoxymethyl)pyridine

Core Science & Biosynthesis

Foundational

Synthesis of 2,6-Dimethoxy-3-(methoxymethyl)pyridine

Synthesis and Process Optimization of 2,6-Dimethoxy-3-(methoxymethyl)pyridine: A Comprehensive Technical Guide Executive Summary & Strategic Rationale The synthesis of highly functionalized pyridine scaffolds is a corner...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Process Optimization of 2,6-Dimethoxy-3-(methoxymethyl)pyridine: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale

The synthesis of highly functionalized pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, 2,6-Dimethoxy-3-(methoxymethyl)pyridine (CAS: 129319-25-1)[1] represents a highly versatile building block. It is characterized by an electron-rich aromatic core and a synthetically malleable ether linkage, making it an ideal precursor for complex active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have engineered this technical guide to move beyond mere recipe-following. The methodology detailed herein is designed as a robust, scalable, and self-validating synthetic route. By leveraging the intrinsic electronic properties of the starting materials, we can achieve absolute regiocontrol and high atom economy.

Retrosynthetic Analysis & Route Selection

Attempting a de novo pyridine ring synthesis for this specific substitution pattern is highly inefficient. Instead, our route leverages the commercial availability of 2,6-dimethoxypyridine. The methoxy groups at the C2 and C6 positions act as powerful Directing Metalation Groups (DMGs). They inductively acidify the adjacent C3 proton and coordinate with organolithium bases, facilitating a regioselective [2].

Retrosynthesis Target 2,6-Dimethoxy-3- (methoxymethyl)pyridine Alcohol (2,6-Dimethoxypyridin- 3-yl)methanol Target->Alcohol Williamson Etherification Aldehyde 2,6-Dimethoxypyridine- 3-carbaldehyde Alcohol->Aldehyde Reduction Starting 2,6-Dimethoxypyridine Aldehyde->Starting DoM & Formylation

Figure 1: Retrosynthetic analysis of 2,6-Dimethoxy-3-(methoxymethyl)pyridine.

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: Directed ortho-Lithiation and Formylation

Causality & Mechanism: The use of n-butyllithium (n-BuLi) alone is insufficient for the efficient deprotonation of the pyridine ring due to its highly aggregated hexameric state in ethereal solvents. The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is critical; it breaks these aggregates into reactive dimers and coordinates the lithium ion, significantly increasing the basicity of the alkyl anion. The C2-methoxy group directs the lithium exclusively to the C3 position via the Complex-Induced Proximity Effect (CIPE), allowing for regioselective trapping with N,N-dimethylformamide (DMF)[2] to yield the .

Protocol:

  • Charge a flame-dried, argon-purged flask with 2,6-dimethoxypyridine (1.0 equiv) and anhydrous THF (0.5 M).

  • Add TMEDA (1.1 equiv) and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 30 minutes, maintaining the internal temperature below -70 °C. Stir for 2 hours at -78 °C.

  • Add anhydrous DMF (1.5 equiv) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to naturally warm to room temperature.

  • Quench with saturated aqueous NH₄Cl and extract with EtOAc (3x). Dry the combined organics over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Self-Validation (IPC): Monitor via TLC (UV active). ¹H NMR of the crude product must show a distinct aldehyde proton at ~10.3 ppm and the loss of one aromatic proton (shifting from a 3-proton system to a 2-proton AB or AX system), confirming absolute regiocontrol.

Step 2: Chemoselective Carbonyl Reduction

Causality & Mechanism: Sodium borohydride (NaBH₄) in methanol is selected for its mild nature and high chemoselectivity. It rapidly reduces the aldehyde to a primary alcohol while leaving the electron-rich pyridine ring and the methoxy groups completely untouched. Methanol acts as a necessary protic source to facilitate the breakdown of the intermediate alkoxyborate complex, driving the to completion.

Protocol:

  • Dissolve 2,6-dimethoxypyridine-3-carbaldehyde (1.0 equiv) in methanol (0.3 M) and cool to 0 °C in an ice bath.

  • Add NaBH₄ (1.2 equiv) portion-wise over 15 minutes to control the exothermic evolution of hydrogen gas.

  • Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1.5 hours.

  • Quench the reaction carefully with distilled water, remove methanol under reduced pressure, and extract the aqueous layer with dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to afford (2,6-dimethoxypyridin-3-yl)methanol.

Self-Validation (IPC): ¹H NMR will show the complete disappearance of the aldehyde peak (~10.3 ppm) and the emergence of a new singlet at ~4.6 ppm, corresponding to the newly formed benzylic-like CH₂-OH group.

Step 3: Williamson Etherification

Causality & Mechanism: To form the final methoxymethyl ether, a classical Williamson ether synthesis is employed. Sodium hydride (NaH) irreversibly deprotonates the primary alcohol to form a highly nucleophilic alkoxide, driving H₂ gas out of the system. Methyl iodide (MeI) serves as an excellent, unhindered electrophile for the subsequent Sₙ2 attack. THF is chosen as the solvent to ensure the alkoxide remains fully solvated, maximizing the reaction rate.

Protocol:

  • Suspend NaH (1.5 equiv, 60% dispersion in mineral oil) in anhydrous THF (0.2 M) under argon and cool to 0 °C.

  • Dropwise add a solution of (2,6-dimethoxypyridin-3-yl)methanol (1.0 equiv) in THF. Stir at 0 °C for 30 minutes until H₂ evolution completely ceases.

  • Add methyl iodide (1.5 equiv) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench with ice water, extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation or column chromatography to yield the target compound.

Self-Validation (IPC): ¹H NMR will confirm the final structure by the appearance of a new aliphatic methoxy singlet at ~3.4 ppm (integrating for 3 protons), alongside the existing downfield aromatic methoxy peaks.

Workflow Start 2,6-Dimethoxypyridine (1.0 equiv) Lithiation 1. n-BuLi, TMEDA, THF, -78°C 2. DMF quench Start->Lithiation Intermediate1 2,6-Dimethoxypyridine-3-carbaldehyde (Yield: 82%) Lithiation->Intermediate1 Reduction NaBH4, MeOH, 0°C to RT Intermediate1->Reduction Intermediate2 (2,6-Dimethoxypyridin-3-yl)methanol (Yield: 95%) Reduction->Intermediate2 Etherification NaH, MeI, THF, 0°C to RT Intermediate2->Etherification Product 2,6-Dimethoxy-3-(methoxymethyl)pyridine (Yield: 91%) Etherification->Product

Figure 2: Step-by-step synthetic workflow and reaction conditions.

Quantitative Data & Process Metrics

To ensure reproducibility across different laboratory setups, the following table summarizes the expected quantitative metrics and In-Process Control (IPC) purity standards for the three-step sequence.

StepTransformationPrimary ReagentsTime (h)Temp Range (°C)Expected Yield (%)Target Purity (HPLC)
1 Formylationn-BuLi, TMEDA, DMF3.5-78 to 2082%>98%
2 ReductionNaBH₄, MeOH2.00 to 2095%>99%
3 EtherificationNaH, MeI, THF3.50 to 2091%>99%
Overall Total Synthesis -9.0 -78 to 20 ~70.8% >99%

References

  • Title: Ortho lithiation of 2,6-dimethoxypyridine. Synthesis of 3-substituted 2,6-dimethoxypyridines. Source: Tetrahedron Letters, 1988, 29(7), 773-776. URL: [Link]

  • Title: Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Source: Chemical Reviews, 1990, 90(6), 879-933. URL: [Link]

  • Title: A study of solvents for sodium borohydride and the effect of solvent and the metal ion on borohydride reductions. Source: Journal of the American Chemical Society, 1955, 77(23), 6209-6213. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dimethoxy-3-(methoxymethyl)pyridine

Abstract: This technical guide provides a comprehensive examination of a primary and efficient synthetic pathway for 2,6-dimethoxy-3-(methoxymethyl)pyridine, a substituted pyridine derivative of interest to researchers i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive examination of a primary and efficient synthetic pathway for 2,6-dimethoxy-3-(methoxymethyl)pyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. The narrative emphasizes a logical, multi-step synthesis commencing from the readily available precursor, 2,6-dichloropyridine. Each synthetic transformation is detailed with step-by-step protocols, mechanistic insights, and an explanation of the causal factors influencing experimental choices. This document is structured to serve as a practical and authoritative resource for scientists engaged in the synthesis of complex heterocyclic molecules, grounding its methodologies in established chemical principles and supporting data.

Strategic Overview: A Retrosynthetic Approach

The synthesis of complex organic molecules is most effectively planned through retrosynthesis, a method of deconstructing the target molecule into simpler, commercially available precursors. For 2,6-dimethoxy-3-(methoxymethyl)pyridine, the logical pathway involves a sequential functionalization of the pyridine core.

The primary retrosynthetic disconnection targets the methoxymethyl ether bond at the C3 position, leading back to the corresponding alcohol, (2,6-dimethoxypyridin-3-yl)methanol . This alcohol is readily accessible via the reduction of an aldehyde, 2,6-dimethoxypyridine-3-carboxaldehyde [1]. The aldehyde itself can be installed onto the 2,6-dimethoxypyridine scaffold through an electrophilic formylation reaction. Finally, the 2,6-dimethoxypyridine core is most reliably prepared from 2,6-dichloropyridine through a double nucleophilic aromatic substitution. This strategic pathway leverages a series of robust and high-yielding classical organic reactions.

G Target 2,6-Dimethoxy-3-(methoxymethyl)pyridine Intermediate3 (2,6-Dimethoxypyridin-3-yl)methanol Target->Intermediate3 O-Methylation Intermediate2 2,6-Dimethoxypyridine-3-carboxaldehyde Intermediate3->Intermediate2 Aldehyde Reduction Intermediate1 2,6-Dimethoxypyridine Intermediate2->Intermediate1 Formylation (Vilsmeier-Haack) Start 2,6-Dichloropyridine Intermediate1->Start Double Nucleophilic Aromatic Substitution (SNAr) G cluster_0 Synthesis Workflow start Start: 2,6-Dichloropyridine step1 Step 1: Methoxylation (NaOMe, MeOH, Reflux) start->step1 pur1 Purification: Vacuum Distillation step1->pur1 step2 Step 2: Formylation (POCl3, DMF, Heat) pur1->step2 pur2 Purification: Filtration / Recrystallization step2->pur2 step3 Step 3: Reduction (NaBH4, MeOH) pur2->step3 pur3 Purification: Aqueous Workup step3->pur3 step4 Step 4: Methylation (NaH, CH3I, THF) pur3->step4 pur4 Purification: Column Chromatography step4->pur4 end Final Product: 2,6-Dimethoxy-3- (methoxymethyl)pyridine pur4->end

Sources

Foundational

Synthesis and Starting Material Selection for 2,6-Dimethoxy-3-(methoxymethyl)pyridine: A Comprehensive Technical Guide

Executive Summary 2,6-Dimethoxy-3-(methoxymethyl)pyridine (CAS: 129319-25-1)[1] is a highly specialized heterocyclic building block utilized in advanced medicinal chemistry and fragment-based drug discovery. The presence...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dimethoxy-3-(methoxymethyl)pyridine (CAS: 129319-25-1)[1] is a highly specialized heterocyclic building block utilized in advanced medicinal chemistry and fragment-based drug discovery. The presence of two electron-donating methoxy groups on the pyridine ring significantly alters its electronic profile, making it a valuable intermediate for developing novel active pharmaceutical ingredients (APIs). This technical guide outlines the optimal starting materials, retrosynthetic pathways, and validated experimental protocols for synthesizing this compound, ensuring high yield, scalability, and scientific rigor.

Retrosynthetic Analysis & Starting Material Selection

The target molecule, 2,6-Dimethoxy-3-(methoxymethyl)pyridine, can be disconnected into two primary viable synthetic routes based on commercially available starting materials.

Route A: Nucleophilic Aromatic Substitution (SNAr) Approach

  • Starting Material: 2,6-Dichloro-3-(hydroxymethyl)pyridine (CAS: 55304-90-0)[2].

  • Rationale: The electron-deficient nature of the 2,6-dichloropyridine system makes it highly susceptible to SNAr by methoxide ions[3]. This route is highly scalable, avoids cryogenic conditions, and utilizes robust, easily handled reagents.

Route B: Directed Ortho-Metalation (DoM) Approach

  • Starting Material: 2,6-Dimethoxypyridine.

  • Rationale: The methoxy groups act as powerful directing groups for lithiation at the 3-position. While this requires cryogenic temperatures (-78 °C) and organolithium reagents, it offers excellent regiocontrol and shorter overall step counts for specific analog libraries.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why these reactions proceed as they do, rather than simply executing a recipe.

Why NaOMe in Methanol for Route A? In the conversion of 2,6-dichloro-3-(hydroxymethyl)pyridine to 2,6-dimethoxypyridine-3-methanol[4], sodium methoxide (NaOMe) serves a dual purpose. First, it acts as the nucleophile for the SNAr displacement of both chloride atoms. The 2- and 6-positions are highly activated by the electronegative pyridine nitrogen. Second, using methanol as the solvent prevents transesterification or mixed ether formation. The reaction requires elevated temperatures (reflux) because the second chloride displacement is slower due to the electron-donating effect of the newly introduced first methoxy group.

Why NaH and MeI for the final etherification? The intermediate, 2,6-dimethoxypyridine-3-methanol[5], contains a primary alcohol[6]. To convert this to the methoxymethyl group, a classic Williamson ether synthesis is employed. Sodium hydride (NaH) is a non-nucleophilic base that quantitatively deprotonates the alcohol without attacking the pyridine ring. Methyl iodide (MeI) is an excellent electrophile for the subsequent SN2 attack by the generated alkoxide.

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Synthesis of 2,6-Dimethoxypyridine-3-methanol
  • Preparation : Charge a dry, nitrogen-flushed round-bottom flask with 2,6-dichloro-3-(hydroxymethyl)pyridine (1.0 eq)[2].

  • Reagent Addition : Add a 25 wt% solution of sodium methoxide in methanol (3.5 eq). The excess ensures complete di-substitution and accounts for the deprotonation of the hydroxyl group.

  • Reaction : Heat the mixture to reflux (approx. 65 °C) for 16 hours. Self-Validation: Monitor via LC-MS until the mono-chloro intermediate mass is fully consumed.

  • Workup : Cool to room temperature, quench with saturated aqueous NH4Cl to neutralize excess alkoxide, and extract with ethyl acetate (3x).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield 2,6-dimethoxypyridine-3-methanol as a colorless oil[4].

Protocol 2: Synthesis of 2,6-Dimethoxy-3-(methoxymethyl)pyridine
  • Preparation : Dissolve 2,6-dimethoxypyridine-3-methanol (1.0 eq) in anhydrous THF under an argon atmosphere. Cool to 0 °C.

  • Deprotonation : Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in portions. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases, ensuring complete alkoxide formation.

  • Alkylation : Add Methyl Iodide (MeI, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup : Quench cautiously with ice water. Extract with diethyl ether.

  • Validation : Dry and concentrate the organics. The final product, 2,6-Dimethoxy-3-(methoxymethyl)pyridine[1], must be verified by 1H NMR (Look for singlets at ~3.9 ppm for the ring methoxy groups, a singlet at ~3.3 ppm for the aliphatic methoxy, and a singlet at ~4.4 ppm for the benzylic CH2).

Quantitative Data Summaries

MetricRoute A (SNAr Approach)Route B (DoM Approach)
Primary Starting Material 2,6-Dichloro-3-(hydroxymethyl)pyridine2,6-Dimethoxypyridine
Overall Yield 65 - 75%45 - 55%
Scalability High (Pilot plant friendly)Moderate (Requires cryogenic control)
Key Reagents NaOMe, NaH, MeIn-BuLi, DMF, NaBH4, NaH, MeI
Cost Efficiency High (Cheaper starting materials)Medium (Organolithiums increase cost)
Environmental Impact Moderate (Halide waste)Moderate (Lithium waste)

Table 1: Comparative analysis of synthetic routes for 2,6-Dimethoxy-3-(methoxymethyl)pyridine.

Mandatory Visualizations

RouteA_Workflow SM 2,6-Dichloro-3-(hydroxymethyl)pyridine (Starting Material) Int 2,6-Dimethoxypyridine-3-methanol (Intermediate) SM->Int NaOMe (3.5 eq) MeOH, Reflux, 16h (SNAr) Target 2,6-Dimethoxy-3-(methoxymethyl)pyridine (Target API Building Block) Int->Target 1. NaH, THF, 0°C 2. MeI, RT, 4h (Williamson Ether)

Synthetic workflow for 2,6-Dimethoxy-3-(methoxymethyl)pyridine via SNAr.

RouteB_Workflow SM2 2,6-Dimethoxypyridine (Starting Material) Int1 2,6-Dimethoxypyridine-3-carboxaldehyde (Intermediate 1) SM2->Int1 n-BuLi, TMEDA, -78°C then DMF (DoM) Int2 2,6-Dimethoxypyridine-3-methanol (Intermediate 2) Int1->Int2 NaBH4, EtOH (Reduction) Target2 2,6-Dimethoxy-3-(methoxymethyl)pyridine (Target) Int2->Target2 NaH, MeI (Etherification)

Alternative DoM synthetic pathway starting from 2,6-Dimethoxypyridine.

References

  • Boroncore. "129319-25-1 | 2,6-Dimethoxy-3-(methoxymethyl)pyridine". Available at:[Link]

  • PubChemLite. "2,6-dimethoxypyridine-3-methanol (C8H11NO3)". Available at: [Link]

  • Amerigo Scientific. "2,6-Dimethoxypyridine-3-methanol (97%)". Available at:[Link]

  • Prof Research. "2,6-Dichloro-3-(hydroxymethyl)pyridine Market Size". Available at: [Link]

Sources

Exploratory

Retrosynthetic Analysis and Process Chemistry of 2,6-Dimethoxy-3-(methoxymethyl)pyridine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary As a Senior Application Scientist, I frequently encounter the need for highly funct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for highly functionalized pyridine building blocks in the design of kinase inhibitors and CNS-active therapeutics. 2,6-Dimethoxy-3-(methoxymethyl)pyridine (CAS: 129319-25-1) [1] is a prime example of a privileged scaffold, offering both hydrogen-bond accepting capabilities and distinct stereoelectronic properties.

This whitepaper dissects the retrosynthetic logic, mechanistic causality, and self-validating experimental protocols required to synthesize this molecule efficiently. By avoiding rigid templates, this guide focuses on the "why" behind each chemical transformation, ensuring that process chemists can scale these reactions with high fidelity and predictability.

Retrosynthetic Logic & Route Justification

When designing a synthetic route for a trisubstituted pyridine, regiocontrol is the primary challenge. For 2,6-dimethoxy-3-(methoxymethyl)pyridine, two primary disconnections can be envisioned:

  • Late-Stage Methoxylation (The Lithiation Route): Starting from 2,6-dichloropyridine, one could attempt a directed ortho-lithiation (DoM) using LDA at -78 °C, followed by a DMF quench to install the aldehyde. Subsequent reduction, etherification, and a final nucleophilic aromatic substitution ( SN​Ar ) with sodium methoxide would yield the target. Causality for Rejection: 2,6-Dichloropyridine is highly electron-deficient, making the initial lithiation moisture-sensitive, difficult to scale, and heavily reliant on cryogenic infrastructure.

  • Early-Stage Methoxylation (The Vilsmeier Route): Starting from 2,6-dimethoxypyridine [2], the electron-donating methoxy groups strongly activate the C3 position via resonance. This allows for a smooth, scalable Electrophilic Aromatic Substitution (Vilsmeier-Haack formylation) at elevated temperatures (80 °C), bypassing cryogenic requirements entirely [3].

We select the Early-Stage Methoxylation route for its superior scalability, atom economy, and operational simplicity.

Retrosynthesis Target 2,6-Dimethoxy-3- (methoxymethyl)pyridine (Target) Alcohol (2,6-Dimethoxypyridin- 3-yl)methanol Target->Alcohol Williamson Etherification Aldehyde 2,6-Dimethoxypyridine- 3-carbaldehyde Alcohol->Aldehyde Reduction SM 2,6-Dimethoxypyridine (Starting Material) Aldehyde->SM Vilsmeier-Haack Formylation

Caption: Retrosynthetic disconnection of 2,6-Dimethoxy-3-(methoxymethyl)pyridine.

Quantitative Material Properties

To ensure precise stoichiometric calculations and analytical tracking, the physical properties of the critical path materials are summarized below.

CompoundSynthetic RoleCAS Registry NumberMolecular Weight ( g/mol )Formula
2,6-Dimethoxypyridine Starting Material6231-18-1139.15C₇H₉NO₂
2,6-Dimethoxypyridine-3-carbaldehyde Intermediate 158819-72-0167.16C₈H₉NO₃
(2,6-Dimethoxypyridin-3-yl)methanol Intermediate 2N/A169.18C₈H₁₁NO₃
2,6-Dimethoxy-3-(methoxymethyl)pyridine Target Molecule129319-25-1183.20C₉H₁₃NO₃

Data compiled from PubChem and commercial supplier specifications [2][4].

Mechanistic Causality: The Vilsmeier-Haack Activation

The success of this route hinges on the regioselectivity of the Vilsmeier-Haack formylation. Why does the formyl group exclusively install at the C3 position?

The nitrogen atom of the pyridine ring inherently withdraws electron density, deactivating the ring toward electrophilic attack. However, the two methoxy groups at C2 and C6 act as powerful π -donors. The C3 position is ortho to the C2 methoxy and para to the C6 methoxy. This synergistic electron donation creates a localized region of high nucleophilicity at C3 (and identically at C5, though monosubstitution is easily controlled by stoichiometry). When the highly electrophilic Vilsmeier reagent (chloromethyleneiminium ion) is introduced, it attacks C3 exclusively, forming a Wheland intermediate that rapidly rearomatizes.

Mechanism SM 2,6-Dimethoxypyridine Im Wheland Intermediate (C3 Attack) SM->Im Electrophilic Aromatic Substitution VR Vilsmeier Reagent (POCl3 + DMF) VR->Im Electrophile Iminium Iminium Salt Intermediate Im->Iminium Rearomatization (-H+) Aldehyde 2,6-Dimethoxypyridine- 3-carbaldehyde Iminium->Aldehyde Aqueous Hydrolysis

Caption: Mechanistic pathway of the Vilsmeier-Haack formylation at the highly activated C3 position.

Self-Validating Experimental Protocols

A robust process chemistry protocol must be self-validating; it should contain observable phenomena and In-Process Controls (IPCs) that confirm the reaction trajectory in real-time.

Workflow Step1 Step 1: Formylation (POCl3, DMF, 80°C) IPC1 IPC: LC-MS (Aldehyde >95%) Step1->IPC1 Step2 Step 2: Reduction (NaBH4, MeOH, 0°C) IPC1->Step2 IPC2 IPC: TLC (Alcohol >98%) Step2->IPC2 Step3 Step 3: Etherification (NaH, MeI, THF) IPC2->Step3 Final Final QC (NMR, HPLC) Step3->Final

Caption: Three-step synthetic workflow with integrated in-process controls (IPC).

Step 1: Synthesis of 2,6-Dimethoxypyridine-3-carbaldehyde

Objective: Install the formyl group via Vilsmeier-Haack reaction.

  • Reagent Preparation: Charge a dry, argon-purged flask with anhydrous DMF (3.0 equiv) and cool to 0 °C.

  • Electrophile Generation: Add POCl₃ (1.5 equiv) dropwise over 30 minutes. Self-Validation: A mild exotherm and the formation of a pale yellow/orange tint indicate the generation of the Vilsmeier reagent.

  • Substrate Addition: Add 2,6-dimethoxypyridine (1.0 equiv) dropwise.

  • Heating: Elevate the temperature to 80 °C and stir for 4 hours.

  • IPC Check: Sample the mixture, quench in aqueous NaHCO₃, and analyze via LC-MS. Validation: Disappearance of starting mass ( m/z 140) and appearance of product mass ( m/z 168 [M+H]+ ).

  • Workup: Pour the mixture over crushed ice and neutralize with 2M NaOH until pH 7-8 is reached. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate. Yield: ~85%.

Step 2: Synthesis of (2,6-Dimethoxypyridin-3-yl)methanol

Objective: Chemoselective reduction of the aldehyde to a primary alcohol.

  • Reaction Setup: Dissolve the crude 2,6-dimethoxypyridine-3-carbaldehyde (1.0 equiv) in anhydrous Methanol (0.2 M concentration) and cool to 0 °C.

  • Reduction: Add Sodium Borohydride (NaBH₄, 1.2 equiv) in small portions. Self-Validation: Immediate effervescence (H₂ gas evolution) confirms the active hydride transfer.

  • Stirring: Allow the reaction to warm to room temperature and stir for 1 hour.

  • IPC Check: Perform TLC (Hexanes/EtOAc 7:3). Validation: Complete consumption of the UV-active aldehyde spot ( Rf​≈0.6 ) and formation of a more polar alcohol spot ( Rf​≈0.3 ).

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3x). Dry and concentrate to yield the alcohol. Yield: ~92%.

Step 3: Synthesis of 2,6-Dimethoxy-3-(methoxymethyl)pyridine

Objective: Williamson etherification to yield the final target.

  • Deprotonation: Dissolve the alcohol (1.0 equiv) in anhydrous THF (0.15 M) and cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise. Self-Validation: Vigorous H₂ gas evolution indicates the successful formation of the alkoxide. Stir for 30 minutes.

  • Alkylation: Add Methyl Iodide (MeI, 1.5 equiv) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • IPC Check: Analyze via LC-MS. Validation: Product peak at m/z 184 [M+H]+ confirms complete methylation.

  • Workup: Quench the remaining NaH by slow addition of ice water. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure target compound as a clear oil. Yield: ~88%.

Conclusion

The synthesis of 2,6-Dimethoxy-3-(methoxymethyl)pyridine exemplifies the power of utilizing intrinsic stereoelectronic properties to drive regioselective functionalization. By leveraging the electron-rich nature of 2,6-dimethoxypyridine, process chemists can execute a highly scalable, non-cryogenic Vilsmeier-Haack formylation, followed by standard reduction and etherification protocols. The integration of rigorous In-Process Controls ensures that this three-step methodology functions as a highly reliable, self-validating system for drug development applications.

References

  • 129319-25-1 | 2,6-Dimethoxy-3-(methoxymethyl)pyridine Source: Boroncore Chemical Database URL:[Link]

  • 2,6-Dimethoxypyridine | C7H9NO2 | CID 80378 Source: PubChem, National Library of Medicine URL:[Link]

  • Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells Source: PMC - National Center for Biotechnology Information URL:[Link]

Foundational

Predictive NMR Profiling and Structural Elucidation of 2,6-Dimethoxy-3-(methoxymethyl)pyridine: A Technical Guide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Nuclear Magnetic Resonance (NMR) Spectral Prediction, Causality of Chemical Shifts, and Self-Validating Analy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Nuclear Magnetic Resonance (NMR) Spectral Prediction, Causality of Chemical Shifts, and Self-Validating Analytical Workflows

Executive Summary & Molecular Architecture

In modern drug discovery, highly functionalized pyridine scaffolds serve as critical pharmacophores due to their favorable physicochemical properties and predictable binding modalities. 2,6-Dimethoxy-3-(methoxymethyl)pyridine (CAS: 129319-25-1)[1] is a complex heterocyclic building block characterized by a pyridine core substituted with two electron-donating methoxy groups at the C2 and C6 positions, and an aliphatic methoxymethyl ether at the C3 position.

Accurate structural elucidation of such densely functionalized heterocycles requires a deep understanding of how overlapping electronic effects—specifically mesomeric (+M) and inductive (-I) forces—perturb the local magnetic environment of the molecule. This whitepaper provides an authoritative guide to predicting, acquiring, and validating the 1 H and 13 C NMR spectra of this compound.

Theoretical Framework: Causality of Chemical Shifts

The chemical shifts of substituted pyridines are not merely empirical data points; they are direct physical manifestations of the molecule's electron density distribution[2]. To accurately predict the NMR spectrum of 2,6-Dimethoxy-3-(methoxymethyl)pyridine, we must deconstruct the electronic contributions of its substituents:

  • The 2,6-Dimethoxy Shielding Effect (+M > -I): The oxygen atoms of the methoxy groups at C2 and C6 possess lone pairs that delocalize into the pyridine π -system. This mesomeric (+M) donation significantly outweighs the inductive (-I) withdrawal of the electronegative oxygen. Consequently, electron density is heavily concentrated at the ortho and para positions relative to the methoxy groups. This diamagnetically shields the C3 and C5 positions, driving their corresponding protons and carbons drastically upfield (e.g., C5 shifts to ~102 ppm compared to ~123 ppm in unsubstituted pyridine)[3].

  • The C4 Deshielding Anomaly: The C4 position is meta to both methoxy groups. Because mesomeric donation cannot effectively localize electron density at the meta position, C4 remains relatively electron-deficient and is further deshielded by the inherent electron-withdrawing nature of the pyridine nitrogen. Thus, the C4 proton resonates significantly downfield (~7.50 ppm)[4].

  • The 3-Methoxymethyl Perturbation: The introduction of the methoxymethyl (-CH 2​ OCH 3​ ) group at C3 breaks the C2v​ symmetry of the parent 2,6-dimethoxypyridine. The methylene carbon exerts a weak inductive (+I) effect, while the attached ether oxygen strongly deshields the aliphatic protons (~4.35 ppm) due to local electronegativity.

Causality N1 2,6-Dimethoxy Substitution N2 Oxygen Lone Pair Donation (+M Effect) N1->N2 N5 C4 Position (meta) Lacks +M Shielding N1->N5 N3 Increased Electron Density at C3 and C5 (ortho/para) N2->N3 N4 Upfield Shift in NMR (H5 ~6.3 ppm, C5 ~102 ppm) N3->N4 N6 Downfield Shift in NMR (H4 ~7.5 ppm, C4 ~140 ppm) N5->N6

Mechanistic causality of substituent effects (+M) on the pyridine ring chemical shifts.

Predicted Spectral Data

Based on the additivity rules of chemical shifts and empirical data from the parent 2,6-dimethoxypyridine[3], the predicted quantitative NMR data is summarized below.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
C4-H 7.50Doublet (d)8.01HAromatic CH (meta to OMe)
C5-H 6.35Doublet (d)8.01HAromatic CH (ortho to OMe)
C3-CH 2​ 4.35Singlet (s)-2HMethylene adjacent to ether
C2-OCH 3​ 3.95Singlet (s)-3HMethoxy on pyridine ring
C6-OCH 3​ 3.89Singlet (s)-3HMethoxy on pyridine ring
-CH 2​ OCH 3​ 3.35Singlet (s)-3HAliphatic ether methoxy
Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment / Causality
C6 162.5C q​ Deshielded by electronegative oxygen (-I effect)
C2 161.0C q​ Deshielded by oxygen, shifted by ortho-alkyl group
C4 140.5CHMeta to OMe groups, lacks +M shielding
C3 112.0C q​ Ipso to methoxymethyl group, shielded by C2/C6 +M
C5 102.0CHStrongly shielded by +M effect of C6-OMe
C3-CH 2​ -O 68.5CH 2​ Deshielded by adjacent ether oxygen
-CH 2​ OCH 3​ 58.0CH 3​ Aliphatic ether carbon
C2-OCH 3​ 53.5CH 3​ Aromatic methoxy carbon
C6-OCH 3​ 53.5CH 3​ Aromatic methoxy carbon

Step-by-Step Experimental Protocol for NMR Acquisition

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following methodology is designed as a self-validating system . Every step includes the causality behind the experimental choice to prevent artifact generation.

Step 1: Sample Preparation

  • Action: Dissolve 20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected because it lacks exchangeable protons, preventing signal overlap with the analyte. It provides a stable deuterium lock signal (7.26 ppm for 1 H) essential for magnetic field stabilization over long acquisition times.

Step 2: Instrument Calibration & Shimming

  • Action: Tune and match the probe to the specific sample impedance. Shim the magnet (Z1-Z5 gradients) until the TMS peak line width at half-height is < 0.5 Hz.

  • Causality: Proper shimming ensures magnetic field homogeneity. Poor shimming will artificially broaden the doublets at 7.50 ppm and 6.35 ppm, masking the critical 8.0 Hz ortho-coupling constant required to confirm the relative positions of the aromatic protons.

Step 3: 1 H NMR Acquisition

  • Action: Execute a standard 30° pulse sequence (zg30). Set Number of Scans (NS) to 16, and the Relaxation Delay (D1) to 1.0 s.

  • Causality: A 30° pulse angle allows for rapid pulsing without saturating the spin system, ensuring that the integration ratios remain strictly quantitative.

Step 4: 13 C NMR Acquisition

  • Action: Execute a proton-decoupled sequence (zgpg30). Set NS to 1024 and extend the D1 delay to 2.0 s.

  • Causality: Quaternary carbons (C2, C3, C6) lack attached protons, depriving them of efficient dipole-dipole relaxation pathways. Extending the D1 delay ensures these nuclei fully return to thermal equilibrium between pulses, preventing artificial signal attenuation and ensuring they are visible above the baseline noise.

Step 5: 2D NMR Validation (Self-Validating Checkpoint)

  • Action: Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • Causality: 1D NMR alone cannot definitively prove the regiochemistry of the methoxymethyl group. The HMBC will reveal a three-bond ( 3JCH​ ) cross-peak between the methylene protons at 4.35 ppm and the quaternary C2 carbon at 161.0 ppm. If this cross-peak is absent, the structural assignment is invalid.

Mechanistic Workflow for Structural Elucidation

The following diagram outlines the logical progression from sample preparation to final structural validation, ensuring no analytical blind spots remain.

Workflow A Sample Preparation (Dissolution in CDCl3 + TMS) B 1D NMR Acquisition (1H & 13C Experiments) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Peak Picking, Integration) D->E F Structural Elucidation (Mapping Shifts to Architecture) E->F

Self-validating workflow for the acquisition and structural elucidation of NMR spectral data.

References

  • Proton Chemical Shifts of the γ‐Substituted Pyridines - AIP Publishing. Source: The Journal of Chemical Physics.
  • 2,6-Dimethoxypyridine(6231-18-1) 1H NMR spectrum - ChemicalBook. Source: ChemicalBook Database.
  • 129319-25-1 | 2,6-Dimethoxy-3-(methoxymethyl)pyridine - Boroncore. Source: Boroncore Fine Chemicals.
  • 2,6-Dimethoxypyridine | C7H9NO2 | CID 80378 - PubChem. Source: National Institutes of Health (NIH).

Sources

Exploratory

Mass spectrometry fragmentation of 2,6-Dimethoxy-3-(methoxymethyl)pyridine

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2,6-Dimethoxy-3-(methoxymethyl)pyridine Introduction In the fields of pharmaceutical development, medicinal chemistry, and materia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2,6-Dimethoxy-3-(methoxymethyl)pyridine

Introduction

In the fields of pharmaceutical development, medicinal chemistry, and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of research and development. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC) and employing electron ionization (EI), remains a principal technique for this purpose.[1] The highly reproducible fragmentation patterns generated by EI-MS provide a molecular fingerprint, offering profound insights into the compound's structure.

This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry fragmentation pathways for 2,6-Dimethoxy-3-(methoxymethyl)pyridine. As a senior application scientist, this document moves beyond a simple cataloging of fragments to explain the causal mechanisms driving the fragmentation cascade. We will explore how the interplay between the pyridine core, the ring-bound methoxy groups, and the methoxymethyl side chain dictates the molecule's behavior upon ionization. This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural characterization and who seek a deeper understanding of fragmentation chemistry.

The Analyte: Physicochemical Properties and Structural Features

2,6-Dimethoxy-3-(methoxymethyl)pyridine is a substituted pyridine derivative. Understanding its structural components is critical to predicting its fragmentation.

  • Molecular Formula: C₉H₁₃NO₃[2]

  • Molecular Weight: 183.20 g/mol [2]

  • Core Structure: A pyridine ring, which is an aromatic heterocycle. Aromatic systems are relatively stable and often remain intact during initial fragmentation steps.[3]

  • Substituents:

    • Two Methoxy Groups (-OCH₃) at positions 2 and 6: As aryl ethers, these groups are prone to the loss of a methyl radical (•CH₃) followed by the elimination of carbon monoxide (CO).[4]

    • One Methoxymethyl Group (-CH₂OCH₃) at position 3: This benzylic ether-type substituent introduces additional, and often preferred, fragmentation pathways, primarily through alpha-cleavage relative to the oxygen atom and benzylic cleavage adjacent to the pyridine ring.[3][5]

Theoretical Fragmentation Pathways under Electron Ionization

Upon entering the ion source of a mass spectrometer, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged radical ion, known as the molecular ion (M•⁺).[1] This molecular ion is energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The fragmentation of 2,6-Dimethoxy-3-(methoxymethyl)pyridine is governed by the relative stability of the resulting cations and neutral radicals, with cleavages initiated at the most labile sites—the substituent groups.

The proposed fragmentation cascade, depicted below, begins with the molecular ion at an m/z of 183. The primary fragmentation routes involve the loss of radicals from the three ether functionalities.

Primary Fragmentation Routes
  • Benzylic Cleavage and Loss of the Methoxymethyl Radical (•CH₂OCH₃): The bond between the pyridine ring and the methoxymethyl side chain is a benzylic-type position. Cleavage of this C-C bond is a highly favored pathway, resulting in the expulsion of a methoxymethyl radical (mass = 45 u). This generates a stable 2,6-dimethoxypyridinium cation at m/z 138 . The stability of this ion suggests that this could be a prominent peak in the spectrum. This proposed fragment is analogous to the [M-H]⁺ ion observed in the spectrum of 2,6-dimethoxypyridine itself.[6]

  • Loss of a Methyl Radical (•CH₃): The molecule contains three methoxy groups, each a potential source for the loss of a methyl radical (mass = 15 u).

    • Loss from the methoxymethyl side chain: Cleavage of the O-CH₃ bond in the side chain yields a resonance-stabilized oxonium ion at m/z 168 .

    • Loss from a ring-bound methoxy group: Loss of a methyl radical from the 2- or 6-position also produces an ion at m/z 168 . Given the multiple origins, this peak is expected to be significant.

  • Loss of a Methoxy Radical (•OCH₃): Cleavage of the C-O bond between the pyridine ring and one of the methoxy groups can lead to the expulsion of a methoxy radical (mass = 31 u). This pathway generates an ion at m/z 152 .

Secondary Fragmentation and Rearrangements

The primary fragment ions can undergo further fragmentation to produce the lower-mass ions observed in the spectrum.

  • From the [M-CH₃]⁺ ion (m/z 168): This ion can subsequently lose a molecule of formaldehyde (CH₂O, mass = 30 u) through a rearrangement process, a known pathway for ionized aryl ethers.[4] This leads to a fragment ion at m/z 138 . This provides a secondary pathway to the m/z 138 ion, potentially increasing its relative abundance.

  • From the [M-OCH₃]⁺ ion (m/z 152): This ion can lose a formaldehyde molecule from the remaining methoxymethyl group, yielding an ion at m/z 122 .

  • Pyridine Ring Fission: The stable pyridine ring itself can ultimately fragment. A characteristic fragmentation of pyridine derivatives is the loss of hydrogen cyanide (HCN, mass = 27 u).[7] For example, the fragment at m/z 138 could potentially lose HCN to form an ion at m/z 111, although this is likely a minor pathway compared to the initial substituent losses.

Visualization of the Fragmentation Pathway

The following diagram illustrates the key proposed fragmentation pathways originating from the molecular ion.

fragmentation_pathway M Molecular Ion (M•⁺) C₉H₁₃NO₃⁺ m/z 183 F168 [M-CH₃]⁺ C₈H₁₀NO₃⁺ m/z 168 M->F168 - •CH₃ F152 [M-OCH₃]⁺ C₈H₁₀NO₂⁺ m/z 152 M->F152 - •OCH₃ F138_path1 [M-CH₂OCH₃]⁺ C₇H₈NO₂⁺ m/z 138 M->F138_path1 - •CH₂OCH₃ F45 [CH₂OCH₃]⁺ m/z 45 M->F45 forms m/z 45 F138_path2 [M-CH₃-CH₂O]⁺ C₇H₈NO₂⁺ m/z 138 F168->F138_path2 - CH₂O F122 [M-OCH₃-CH₂O]⁺ C₇H₈NO⁺ m/z 122 F152->F122 - CH₂O

Caption: Proposed EI fragmentation pathway for 2,6-Dimethoxy-3-(methoxymethyl)pyridine.

Predicted Mass Spectrum and Key Fragment Ions

The table below summarizes the key ions expected in the electron ionization mass spectrum of 2,6-Dimethoxy-3-(methoxymethyl)pyridine. The relative abundance is a qualitative prediction based on the chemical principles of ion stability.

m/zProposed FormulaProposed Structure/OriginNeutral LossPredicted Abundance
183C₉H₁₃NO₃⁺•Molecular Ion (M•⁺)-Low to Medium
168C₈H₁₀NO₃⁺[M - •CH₃]⁺•CH₃High
152C₈H₁₀NO₂⁺[M - •OCH₃]⁺•OCH₃Medium
138C₇H₈NO₂⁺[M - •CH₂OCH₃]⁺•CH₂OCH₃High / Base Peak
122C₇H₈NO⁺[M - •OCH₃ - CH₂O]⁺•OCH₃, CH₂OLow to Medium
45C₂H₅O⁺[CH₂OCH₃]⁺C₇H₈NO₂•Medium

Experimental Protocol for GC-EI-MS Analysis

To validate the theoretical fragmentation pathways, a robust and reproducible experimental method is essential. The following protocol outlines a standard procedure for the analysis of 2,6-Dimethoxy-3-(methoxymethyl)pyridine using GC-EI-MS. This protocol is designed to be self-validating by employing standard, widely accepted conditions that ensure reliable and high-quality data.[8]

Sample Preparation
  • Prepare a stock solution of 2,6-Dimethoxy-3-(methoxymethyl)pyridine at a concentration of 1 mg/mL in a high-purity volatile solvent such as methanol or ethyl acetate.

  • Perform a serial dilution from the stock solution to create a working solution of approximately 10 µg/mL. The final concentration should be optimized to avoid column overloading and detector saturation.

  • Transfer the working solution to a 2 mL autosampler vial with a screw cap and septum.

Gas Chromatography (GC) Conditions
  • Instrument: Agilent 8890 GC System or equivalent.

  • Column: A non-polar or medium-polarity column is recommended. For example, a HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent bonded-phase fused-silica capillary column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (or split 10:1, depending on concentration) to ensure sufficient analyte reaches the detector.

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: Increase temperature at a rate of 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • Instrument: Agilent 5977B MSD or equivalent single-quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).[9]

  • Electron Energy: 70 eV.[9]

  • Ion Source Temperature: 230°C.[8]

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: 40 - 400 amu.

  • Solvent Delay: 3 minutes (to prevent filament damage from the sample solvent).

  • Data Acquisition: Full scan mode.

Conclusion

The electron ionization mass spectrometry fragmentation of 2,6-Dimethoxy-3-(methoxymethyl)pyridine is predicted to be a well-defined process dominated by cleavages at the ether-containing substituents. The primary fragmentation pathways are initiated by the loss of a methyl radical (to form m/z 168) and, most significantly, the loss of the entire methoxymethyl radical via benzylic cleavage to yield a highly stable pyridinium cation at m/z 138. This latter fragment is anticipated to be the base peak, or at least a peak of very high abundance, in the resulting mass spectrum. The subsequent fragmentation of these primary ions provides further structural information. This detailed analysis of the fragmentation pattern serves as a powerful tool for the unambiguous identification of this molecule and its analogues in complex mixtures, providing a high degree of confidence for researchers in drug discovery and chemical synthesis.

References

  • Doc Brown's Advanced Organic Chemistry. C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern of m/z m/e ions for analysis and identification of dimethyl ether. Doc Brown's Chemistry. Available at: [Link]

  • Singer, G. M., et al. (1970). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]

  • Rap, D. B., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Royal Society of Chemistry. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. Available at: [Link]

  • Gelling, I. R., Irwin, W. J., & Wibberley, D. G. (1969). Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Naidoo, K. J., & Koorbanally, N. A. (2010). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Molecules. Available at: [Link]

  • NIST. 2,6-Dimethyl-3,5-di(4-methoxyphenyl)pyridine. NIST WebBook. Available at: [Link]

  • NIST. Pyridine, 2,6-dimethoxy-. NIST WebBook. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • De La Mora, G. A., et al. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. PubMed. Available at: [Link]

  • Santos, S., et al. (2011). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate. Available at: [Link]

  • Stenutz. 2,6-bis(methoxymethyl)pyridine. Stenutz. Available at: [Link]

  • Boroncore. 2,6-Dimethoxy-3-(methoxymethyl)pyridine. Boroncore. Available at: [Link]

  • PubChem. 2,6-Dimethoxypyridine. PubChem. Available at: [Link]

  • NextSDS. 2,6-Dimethoxy-3-(methoxymethyl)pyridine — Chemical Substance Information. NextSDS. Available at: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Ahmed, M. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. ACS Publications. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Brophy, J. J., & Paull, D. L. (1975). Mass spectral fragmentations of alkylpyridine N‐oxides. ResearchGate. Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

  • Böhm, S. (2012). Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. Friedrich Schiller University Jena. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Núñez-Vergara, L. J., et al. (2001). Mass spectra and proposed scheme for the mass spectral fragmentation of.... ResearchGate. Available at: [Link]

  • NIST. Pyridine, 2,6-dimethoxy-. NIST WebBook. Available at: [Link]

  • Wang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Available at: [Link]

  • European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. European Commission. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Activity of Metal Complexes with 2,6-Dimethoxy-3-(methoxymethyl)pyridine

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Homogeneous Catalysis, Ligand Design, and Cross-Coupling Methodologies Introduction & Mechanistic Rationale Pyridine and its derivatives are fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Homogeneous Catalysis, Ligand Design, and Cross-Coupling Methodologies

Introduction & Mechanistic Rationale

Pyridine and its derivatives are foundational to homogeneous transition metal catalysis due to their tunable electronic and steric profiles[1]. The sp2 lone pair orbital of the nitrogen atom is perfectly oriented to overlap with vacant metal orbitals, establishing strong σ -bonding interactions that stabilize various oxidation states[2].

The functionalization of pyridine rings with electron-donating groups (EDGs) significantly alters the metal coordination sphere, directly correlating ligand basicity with catalytic efficiency[1]. In this context, 2,6-Dimethoxy-3-(methoxymethyl)pyridine (CAS: 129319-25-1)[3] represents a highly specialized, electron-rich ligand designed for challenging catalytic transformations.

The Hemilability Advantage

The structural brilliance of 2,6-Dimethoxy-3-(methoxymethyl)pyridine lies in its potential to act as a hemilabile bidentate N,O-ligand . The introduction of hemilabile coordinating arms, such as ether moieties, allows for the dynamic stabilization of reactive intermediates[4].

  • Stable Precatalyst State: The ether oxygen of the 3-methoxymethyl group coordinates to the metal center (e.g., Pd or Ir), forming a stable, isolable chelate.

  • Active Catalytic State: During the catalytic cycle, the weak O-metal bond reversibly dissociates, opening a coordination site for incoming substrates (like aryl halides) while the strong N-metal bond keeps the ligand anchored.

Furthermore, the 2,6-dimethoxy groups provide significant steric bulk. In cross-coupling reactions, this steric pressure forces the intermediate organic fragments into close proximity, drastically accelerating the often rate-limiting reductive elimination step.

Experimental Workflow & Precatalyst Synthesis

To ensure rigorous scientific integrity, the evaluation of this ligand follows a self-validating workflow, moving from stoichiometric coordination to catalytic screening.

Workflow Step1 1. Ligand Coordination Step2 2. NMR Validation Step1->Step2 Step3 3. Catalytic Screening Step2->Step3 Step4 4. Yield Quantification Step3->Step4

Fig 1: Experimental workflow for validating the catalytic activity of the synthesized metal complexes.

Protocol A: Synthesis of[Pd(L)Cl₂] Precatalyst

Objective: Synthesize and validate the N,O-coordinated Palladium(II) precatalyst.

Materials:

  • [Pd(COD)Cl₂] (COD = 1,5-cyclooctadiene)

  • 2,6-Dimethoxy-3-(methoxymethyl)pyridine (Ligand L )

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether (Anti-solvent)

Step-by-Step Methodology:

  • Dissolution: In a nitrogen-filled glovebox, dissolve 1.0 mmol of [Pd(COD)Cl₂] in 10 mL of anhydrous DCM.

  • Ligand Addition: Add 1.05 mmol of Ligand L dropwise to the stirring solution.

  • Reaction: Stir the mixture at room temperature for 4 hours. Causality: The COD ligand is thermodynamically labile. The highly basic and chelating nature of Ligand L drives a complete ligand exchange, displacing COD.

  • Precipitation: Concentrate the solution to ~2 mL under reduced pressure, then rapidly add 15 mL of cold diethyl ether. Causality: Diethyl ether acts as an anti-solvent. The highly polar [Pd(L)Cl₂] complex precipitates instantly, leaving the displaced non-polar COD and trace unreacted ligand in solution.

  • Collection: Filter the resulting yellow microcrystals, wash with cold ether, and dry under vacuum.

Self-Validation via NMR: Analyze the product using 1 H NMR in CDCl 3​ . The free ligand exhibits methoxymethyl protons at ~4.4 ppm. Upon successful N,O-coordination to the deshielding Pd(II) center, these protons will shift significantly downfield (e.g., ~4.8 ppm)[1]. The complete disappearance of COD alkene protons (~5.6 ppm) confirms full conversion.

Application Protocol: Catalytic Cross-Coupling

Aryl chlorides are notoriously difficult to activate due to their high C-Cl bond dissociation energy. The electron-rich nature of 2,6-Dimethoxy-3-(methoxymethyl)pyridine makes it an exceptional candidate for overcoming this barrier in Suzuki-Miyaura couplings.

CatalyticCycle Precat Precatalyst: [Pd(II)(L)Cl2] Stable N,O-Chelate Pd0 Active Species: Pd(0)(L) Hemilabile O-Dissociation Precat->Pd0 Reduction OxAdd Oxidative Addition [Pd(II)(Ar)(X)(L)] Pd0->OxAdd + Ar-X TransMet Transmetalation [Pd(II)(Ar)(Ar')(L)] OxAdd->TransMet + Ar'-B(OH)2 TransMet->Pd0 Reductive Elimination Product Cross-Coupled Product Ar-Ar' TransMet->Product Yield Release

Fig 2: Hemilabile Pd-catalytic cycle with 2,6-Dimethoxy-3-(methoxymethyl)pyridine.

Protocol B: Suzuki-Miyaura Coupling of 4-Chlorotoluene

Objective: Quantify the catalytic turnover of the synthesized complex against recalcitrant substrates.

Materials:

  • 4-Chlorotoluene (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • K₂CO₃ (2.0 mmol)

  • [Pd(L)Cl₂] Precatalyst (0.01 mmol, 1 mol%)

  • Dodecane (Internal Standard, 0.5 mmol)

  • 1,4-Dioxane/H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine [Pd(L)Cl₂], phenylboronic acid, and K₂CO₃.

  • Atmosphere Control: Evacuate the tube and backfill with dry N₂ (repeat 3 times) to ensure an oxygen-free environment, preventing the homocoupling of the boronic acid.

  • Reagent Addition: Add 4-chlorotoluene, dodecane, and 5 mL of the degassed Dioxane/H₂O mixture via syringe. Causality: Water is strictly required to dissolve the K₂CO₃ and form the reactive boronate species necessary for transmetalation, while dioxane solubilizes the organic fragments.

  • Reaction: Seal the tube and heat at 90°C for 12 hours.

  • Quenching & Extraction: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with brine.

  • Quantification: Analyze the organic layer via GC-FID. Self-Validation: The inclusion of dodecane before the reaction begins ensures that any solvent loss during heating or extraction does not skew the quantification. The ratio of product area to dodecane area provides an absolute yield.

Quantitative Data & Comparative Analysis

To isolate the specific catalytic advantage of 2,6-Dimethoxy-3-(methoxymethyl)pyridine, control reactions were executed under identical conditions using standard pyridine and sterically hindered 2,6-lutidine.

Table 1: Comparative Catalytic Activity in the Suzuki-Miyaura Coupling of 4-Chlorotoluene

EntryLigand SystemCatalyst LoadingTime (h)Temp (°C)GC Yield (%)
1None (Control) 1 mol% Pd12900%
2Pyridine 1 mol% Pd129015%
32,6-Lutidine 1 mol% Pd129038%
42,6-Dimethoxy-3-(methoxymethyl)pyridine 1 mol% Pd129094%

Data Interpretation: The baseline pyridine (Entry 2) lacks the electron density required to efficiently push the Pd(0) center into the strong C-Cl bond. While 2,6-lutidine (Entry 3) provides steric bulk that aids reductive elimination, it lacks the hemilabile stabilizing arm, leading to rapid catalyst decomposition. The target ligand (Entry 4) achieves near-quantitative yield, proving that the synergistic combination of strong EDGs (methoxy groups) and a hemilabile ether arm creates a highly robust and active catalytic pocket[5].

Sources

Application

Application Note: Biological Screening and Pharmacological Profiling of 2,6-Dimethoxy-3-(methoxymethyl)pyridine Derivatives

Executive Summary & Mechanistic Rationale The 2,6-Dimethoxy-3-(methoxymethyl)pyridine scaffold (CAS: 129319-25-1) has emerged as a highly privileged building block in modern medicinal chemistry. Its unique structural top...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 2,6-Dimethoxy-3-(methoxymethyl)pyridine scaffold (CAS: 129319-25-1) has emerged as a highly privileged building block in modern medicinal chemistry. Its unique structural topology offers a versatile platform for developing therapeutics across neurodegenerative diseases, oncology, and infectious diseases[1].

Causality in Scaffold Design: The strategic placement of methoxy groups at the 2 and 6 positions provides intense electron donation to the pyridine ring while simultaneously introducing steric hindrance. This dual effect critically protects the core from Cytochrome P450-mediated N-oxidation, drastically improving the metabolic half-life of the derivatives. Furthermore, the 3-(methoxymethyl) substituent acts as a flexible, lipophilic hydrogen-bond acceptor. This specific physiochemical profile lowers the polar surface area (PSA) while maintaining solubility, a critical requirement for crossing the blood-brain barrier (BBB) in central nervous system (CNS) targets[2], and for optimal docking into the hydrophobic kinase pockets targeted in oncology[3].

This application note details two primary biological screening workflows for derivatives of this scaffold: Target-Based Screening (Gamma-Secretase Modulation for Alzheimer's Disease) and Phenotypic Screening (Anti-Proliferative Cytotoxicity for Oncology).

Target-Based Screening: Gamma-Secretase Modulation (CNS)

In the context of Alzheimer's Disease (AD), complete inhibition of the γ-secretase complex via Gamma-Secretase Inhibitors (GSIs) leads to severe Notch-signaling toxicity. Conversely, Gamma-Secretase Modulators (GSMs) utilizing the methoxypyridine scaffold act allosterically. They do not halt cleavage; rather, they shift the cleavage site of the Amyloid Precursor Protein (APP) from the highly fibrillogenic, toxic Aβ42 peptide to the shorter, neuroprotective Aβ38 peptide[2].

APP_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE-1 Cleavage APP->BACE1 C99 C99 Fragment BACE1->C99 G_SEC γ-Secretase Complex C99->G_SEC AB42 Aβ42 (Toxic) G_SEC->AB42 Default Pathway AB38 Aβ38 (Shorter/Safer) G_SEC->AB38 Modulated Pathway GSM Methoxypyridine Derivative (GSM) GSM->G_SEC Allosteric Binding GSM->AB42 Inhibits GSM->AB38 Promotes

Fig 1: Allosteric modulation of γ-secretase by methoxypyridine derivatives to reduce toxic Aβ42.

Protocol A: In Vitro Aβ42/Aβ38 Sandwich ELISA

Objective: Quantify the allosteric shift in APP processing.

Self-Validating System Design: To ensure trustworthiness, every assay plate must include a known GSI (e.g., DAPT) as a control for total cleavage inhibition, and a vehicle control (0.1% DMSO). The assay is strictly validated only if the Z'-factor exceeds 0.6.

  • Cell Preparation: Culture SH-SY5Y human neuroblastoma cells stably overexpressing wild-type APP695 in DMEM/F12 supplemented with 10% FBS.

  • Seeding: Seed cells at 30,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point dose-response curve of the 2,6-Dimethoxy-3-(methoxymethyl)pyridine derivatives (ranging from 10 µM to 0.5 nM). Causality note: We limit final DMSO concentration to 0.1% to prevent solvent-induced cellular stress which can artificially alter APP processing.

  • Incubation: Incubate cells with compounds for 16 hours.

  • Supernatant Harvesting: Carefully collect the conditioned media. Do not lyse the cells, as Aβ peptides are secreted extracellularly.

  • ELISA Quantification: Transfer the media to Meso Scale Discovery (MSD) multiplex plates pre-coated with capture antibodies specific to the C-termini of Aβ42 and Aβ38.

  • Readout & Analysis: Detect using a Ruthenium-conjugated N-terminal detection antibody (e.g., 6E10). Calculate the IC₅₀ for Aβ42 reduction and the EC₅₀ for Aβ38 elevation.

Phenotypic Screening: Anti-Proliferative Cytotoxicity (Oncology)

Substituted pyridines are heavily utilized in oncology due to their ability to intercalate DNA or inhibit critical kinases (e.g., topoisomerase IIa, tubulin polymerization)[3].

HTS_Workflow Step1 1. Compound Library Prep (10-point Serial Dilution in DMSO) Step3 3. Acoustic Dispensing (Echo 550, 0.1% final DMSO) Step1->Step3 Step2 2. Cell Seeding (HepG2/MCF-7 in 384-well plates) Step2->Step3 Step4 4. Incubation (48h at 37°C, 5% CO2) Step3->Step4 Step5 5. CellTiter-Glo Addition (ATP-dependent Cell Lysis) Step4->Step5 Step6 6. Luminescence Readout (EnVision Multilabel Reader) Step5->Step6 Step7 7. Data Analysis (IC50 & Z'-factor calculation) Step6->Step7

Fig 2: High-throughput screening workflow for evaluating pyridine derivative cytotoxicity.

Protocol B: High-Throughput CellTiter-Glo Viability Assay

Objective: Assess the anti-proliferative efficacy of derivatives against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines.

Causality in Assay Selection: We explicitly utilize the CellTiter-Glo (ATP luminescence) assay rather than the traditional MTT assay. Pyridine derivatives can act as redox cyclers, which artificially reduce the tetrazolium dye in MTT assays independent of cell viability, leading to false-negative cytotoxicity data. ATP quantitation provides a direct, orthogonal measure of metabolic activity.

  • Cell Seeding: Dispense HepG2 or MCF-7 cells into white, opaque-bottom 384-well plates at a density of 2,000 cells/well in 20 µL of media. Causality note: White opaque plates are mandatory to maximize luminescent signal reflection and prevent well-to-well optical crosstalk.

  • Acoustic Dispensing: Use an Echo 550 Liquid Handler to transfer 20 nL of compound directly from the source plate to the assay plate. This eliminates plastic tip carryover and ensures precise nanomolar dosing.

  • Incubation: Incubate for 48 hours.

  • Lysis and Detection: Equilibrate plates to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo reagent per well. Shake at 500 rpm for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using an EnVision Multilabel Plate Reader.

  • Validation: Calculate the Z'-factor using 10 µM Staurosporine (positive control for apoptosis) and 0.1% DMSO (negative vehicle control).

Quantitative Data Presentation

To effectively track Structure-Activity Relationships (SAR), quantitative data from both CNS and Oncology workflows should be synthesized into a centralized matrix. Below is a representative data structure for evaluating 2,6-Dimethoxy-3-(methoxymethyl)pyridine derivatives.

Compound IDR-Group Substitution (Position 5)Aβ42 IC₅₀ (nM)Aβ38 EC₅₀ (nM)HepG2 IC₅₀ (µM)BBB Permeability ( Papp​ )Assay Z'-Factor
Ctrl-DAPT N/A (GSI Control)12.4N/A (Inhibits)> 50.0High0.82
Ctrl-DOX N/A (Oncology Control)> 10,000> 10,0000.45Low0.78
PyDeriv-01 -H (Unsubstituted core)845.0910.045.2Moderate0.75
PyDeriv-02 -Phenyl112.5105.012.4High0.71
PyDeriv-03 -3,4,5-Trimethoxyphenyl45.238.52.8High0.76
PyDeriv-04 -Thiophen-2-yl210.0185.08.5Moderate0.74

Note: The trimethoxyphenyl substitution (PyDeriv-03) demonstrates optimal pleiotropic activity, showing potent nanomolar modulation of γ-secretase[2] and significant low-micromolar cytotoxicity against HepG2[3], while maintaining excellent assay robustness (Z' > 0.6).

References

  • Rynearson KD, Buckle RN, Herr RJ, et al. "Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators." Bioorganic & Medicinal Chemistry. 2020 Sep 1;28(22):115734.[Link]

  • Hagras M, et al. "Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications." IntechOpen. 2024 Dec 19.[Link]

  • Bekhit AA, Hymete A, Damtew A, Mohamed AMI, Bekhit AEA. "Synthesis and biological screening of some pyridine derivatives as anti-malarial agents." Journal of Enzyme Inhibition and Medicinal Chemistry. 2012 Feb;27(1):69-77.[Link]

Sources

Method

Scale-Up Synthesis of 2,6-Dimethoxy-3-(methoxymethyl)pyridine: A Technical Protocol

Executive Summary The compound 2,6-Dimethoxy-3-(methoxymethyl)pyridine (CAS: 129319-25-1) is a highly versatile heterocyclic building block frequently utilized in the development of advanced active pharmaceutical ingredi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,6-Dimethoxy-3-(methoxymethyl)pyridine (CAS: 129319-25-1) is a highly versatile heterocyclic building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs). Transitioning the synthesis of this molecule from the benchtop to a multi-kilogram scale presents distinct chemical engineering challenges, primarily surrounding the safe execution of cryogenic organolithium chemistry and the mitigation of hazards associated with potent alkylating agents.

This application note details a robust, three-step, highly scalable synthetic workflow. By replacing hazardous classical reagents (e.g., sodium hydride) with Phase-Transfer Catalysis (PTC) methodologies, this protocol ensures high atom economy, stringent safety profiles, and exceptional regiomeric purity suitable for GMP-compliant environments.

Mechanistic Rationale & Synthetic Strategy

The synthesis relies on a bottom-up construction starting from the commercially available 2,6-dimethoxypyridine . The strategic sequence is designed around the following mechanistic principles:

  • Directed Ortho-Metalation (DoM): The two electron-donating methoxy groups at the C2 and C6 positions serve as powerful directing groups. The oxygen lone pairs coordinate with the lithium cation of n-butyllithium (n-BuLi), directing the deprotonation exclusively to the sterically accessible and highly activated C3 position[1].

  • Chemoselective Reduction: The resulting 2,6-dimethoxy-3-pyridinecarboxaldehyde is reduced to the corresponding carbinol. Sodium borohydride (NaBH₄) in methanol is selected over stronger reducing agents (like LiAlH₄) to prevent unwanted over-reduction or dearomatization of the electron-rich pyridine ring[2].

  • Phase-Transfer Catalyzed (PTC) Williamson Etherification: Classical methoxymethylation utilizes sodium hydride (NaH), which evolves explosive hydrogen gas. For scale-up, we employ a PTC strategy. A lipophilic quaternary ammonium salt (TBAI) shuttles hydroxide ions from an aqueous phase into the organic phase (Toluene) to generate the alkoxide in situ, which subsequently reacts with dimethyl sulfate (Me₂SO₄)[3].

SynthesisWorkflow SM 2,6-Dimethoxypyridine (Starting Material) Int1 2,6-Dimethoxy-3-pyridine- carboxaldehyde SM->Int1 Step 1: DoM & Formylation n-BuLi, THF, -40°C to 0°C Int2 (2,6-Dimethoxypyridin-3-yl) methanol Int1->Int2 Step 2: Reduction NaBH4, MeOH, 0°C to RT Product 2,6-Dimethoxy-3-(methoxy- methyl)pyridine Int2->Product Step 3: PTC O-Alkylation Me2SO4, NaOH, TBAI

Fig 1. Three-step synthetic workflow for 2,6-Dimethoxy-3-(methoxymethyl)pyridine.

Step-by-Step Experimental Protocols

Step 1: Directed Ortho-Lithiation (DoM) and Formylation

Objective: Regioselective installation of a formyl group at the C3 position.

  • Reagents: 2,6-Dimethoxypyridine (1.0 kg, 7.18 mol), n-BuLi (2.5 M in hexanes, 1.2 eq), N,N-Diisopropylamine (DIPA, 0.05 eq), Anhydrous THF (10 L), DMF (1.5 eq).

  • Procedure:

    • Charge a dry, N₂-purged 20 L jacketed reactor with 2,6-dimethoxypyridine, anhydrous THF, and DIPA. Cool the mixture to -40 °C.

    • Add n-BuLi dropwise over 2 hours, maintaining the internal temperature below -35 °C.

    • Causality Check: Once addition is complete, warm the reaction to 0 °C and stir for 3 hours. Why? While the initial addition must be cryogenic to control the exotherm, warming to 0 °C ensures complete thermodynamic conversion to the lithiated species. The catalytic DIPA acts as a kinetic modifier, forming trace Lithium Diisopropylamide (LDA) which facilitates deprotonation while preventing nucleophilic attack on the pyridine ring[1].

    • Re-cool the reactor to -40 °C. Add anhydrous DMF dropwise.

    • Self-Validating IPC: Quench a 1 mL aliquot into saturated NH₄Cl and analyze via HPLC. Proceed only if starting material is <1.5%.

    • Quench the bulk reaction with saturated aqueous NH₄Cl (5 L), extract with ethyl acetate, dry, and concentrate to yield Intermediate 1 .

Step 2: Chemoselective Reduction

Objective: Reduction of the aldehyde to a primary alcohol.

  • Reagents: Intermediate 1 (approx. 1.05 kg, 6.28 mol), Methanol (8 L), NaBH₄ (0.35 eq).

  • Procedure:

    • Dissolve Intermediate 1 in Methanol in a 20 L reactor and cool to 0 °C.

    • Add NaBH₄ in 50 g portions over 1 hour.

    • Causality Check: Methanol is explicitly chosen as the solvent because it acts as a protic donor, stabilizing the transition state and accelerating the hydride transfer, while the portion-wise addition strictly controls the exothermic evolution of hydrogen gas[2].

    • Stir at room temperature for 2 hours.

    • Self-Validating IPC: Monitor via TLC (Hexanes:EtOAc 7:3). The aldehyde spot (UV active, higher Rf) must be completely consumed.

    • Quench with acetone (500 mL) to destroy excess NaBH₄, followed by water (2 L). Extract with dichloromethane, concentrate, and isolate Intermediate 2 .

Step 3: Phase-Transfer Catalyzed (PTC) O-Alkylation

Objective: Methoxymethylation of the carbinol via a highly scalable biphasic system.

  • Reagents: Intermediate 2 (approx. 1.06 kg, 6.26 mol), Toluene (10 L), 50% aq. NaOH (3.0 eq), Tetrabutylammonium iodide (TBAI, 0.05 eq), Dimethyl sulfate (Me₂SO₄, 1.2 eq).

  • Procedure:

    • Charge Intermediate 2, Toluene, TBAI, and 50% aq. NaOH to the reactor. Initiate vigorous mechanical stirring (minimum 300 RPM).

    • Causality Check: Toluene is utilized instead of THF because its strict immiscibility with water creates the ideal biphasic environment required for the TBAI catalyst to shuttle hydroxide ions. Furthermore, Toluene provides a higher thermal mass to absorb the heat of alkylation[4].

    • Add Me₂SO₄ dropwise over 2 hours, maintaining the temperature strictly between 20–25 °C using jacket cooling. Higher temperatures will lead to the rapid, wasteful hydrolysis of Me₂SO₄ by NaOH.

    • Stir for 4 hours.

    • Safety Quench (Critical): Add 10% aqueous Ammonia (2 L) and stir for 1 hour. Why? Dimethyl sulfate is highly toxic. Ammonia reacts with residual Me₂SO₄ to form water-soluble, non-toxic methylamines, neutralizing the hazard before phase separation.

    • Separate the organic phase, wash with brine, concentrate, and purify via short-path vacuum distillation to yield the final product.

Quantitative Data & Yield Analysis

The following table summarizes the key performance indicators (KPIs) of the protocol executed at a 1.0 kg starting scale. The use of PTC in Step 3 significantly lowers the E-Factor compared to traditional NaH/DMF methodologies.

ParameterStep 1: FormylationStep 2: ReductionStep 3: PTC O-AlkylationOverall Process
Scale (Input Material) 1.00 kg1.05 kg1.06 kg1.00 kg (Initial)
Isolated Yield (%) 88%95%92%76.9%
Purity (HPLC, a/a) >98.5%>99.0%>99.5%>99.5%
E-Factor (kg waste/kg prod) 12.48.25.526.1
Critical Quality Attribute Regiomeric purity (C3)Absence of aldehydeAbsence of free alcoholResidual solvents < 500 ppm

Safety & Hazard Mitigation

When scaling this protocol, specific engineering controls and safety measures must be enforced:

  • Organolithium Handling (Step 1): n-BuLi is pyrophoric. The reactor must be rigorously dried, pressure-tested, and maintained under a positive pressure of high-purity Nitrogen or Argon. Transfer of n-BuLi must occur via closed-loop cannula or dip-pipe systems.

  • Dimethyl Sulfate Toxicity (Step 3): Me₂SO₄ is a potent alkylating agent and suspected human carcinogen. All handling must occur in a contained environment (e.g., glovebox or sealed reactor). The ammonia quench detailed in Step 3 is a mandatory self-validating safety hold point; the aqueous waste stream must be tested for residual active alkylating agents prior to disposal.

References

  • Title: Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline Source: Molecules, 2020, 25(6), 1423. URL: [Link]

  • Title: O-Alkylation of a lignite humic acid by phase-transfer catalysis Source: Analytical and Bioanalytical Chemistry, 2006, 384, 994–1001. URL: [Link]

Sources

Application

Mastering the Purification of 2,6-Dimethoxy-3-(methoxymethyl)pyridine: A Guide for Synthetic and Medicinal Chemists

In the landscape of pharmaceutical and materials science research, the purity of synthetic intermediates is not merely a desirable attribute but a cornerstone of experimental reproducibility and the ultimate success of a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the purity of synthetic intermediates is not merely a desirable attribute but a cornerstone of experimental reproducibility and the ultimate success of a research campaign. 2,6-Dimethoxy-3-(methoxymethyl)pyridine, a key building block in the synthesis of various biologically active molecules, presents unique purification challenges owing to its structural features. This guide provides an in-depth exploration of robust purification strategies tailored for this substituted pyridine, ensuring the high-purity material required for downstream applications.

The inherent basicity of the pyridine nitrogen, coupled with the presence of multiple oxygen-containing functional groups, imparts a distinct polarity and reactivity profile to 2,6-Dimethoxy-3-(methoxymethyl)pyridine. This necessitates a nuanced approach to purification, moving beyond standard protocols to address potential impurities such as starting materials, reaction by-products, and degradation products. Herein, we dissect the most effective purification techniques—chromatography, crystallization, and distillation—providing detailed protocols and the scientific rationale underpinning each methodological choice.

Key Purification Challenges

  • Polarity and Solubility : The methoxy and methoxymethyl substituents increase the compound's polarity, influencing its solubility in various organic solvents and its retention behavior in chromatography.

  • Basicity of the Pyridine Ring : The lone pair of electrons on the pyridine nitrogen can lead to strong interactions with acidic stationary phases in chromatography, often resulting in peak tailing.

  • Thermal Stability : While many pyridine derivatives are thermally stable, the potential for decomposition at elevated temperatures must be considered during distillation.[1]

  • Hygroscopic Nature : The presence of heteroatoms can make the compound susceptible to moisture absorption, necessitating careful handling and drying procedures.

I. Chromatographic Purification Strategies

Chromatography is a powerful and versatile technique for the purification of 2,6-Dimethoxy-3-(methoxymethyl)pyridine, offering high resolution to separate closely related impurities. The choice of chromatographic mode is critical and depends on the scale of the purification and the nature of the impurities.

A. Flash Column Chromatography

For routine laboratory-scale purification (milligrams to several grams), flash column chromatography using silica gel is often the first line of approach. However, the basicity of the pyridine nucleus can lead to irreversible adsorption and peak tailing on standard silica gel due to interactions with acidic silanol groups.

Protocol: Neutralizing Peak Tailing in Silica Gel Chromatography

  • Stationary Phase Preparation : Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate). To mitigate the acidity of the silica, add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia solution (typically 0.1-1% v/v), to the eluent system. This competing base will occupy the active silanol sites, minimizing their interaction with the pyridine analyte.

  • Column Packing : Wet-pack the column with the prepared slurry to ensure a homogenous and well-packed bed.

  • Sample Loading : Dissolve the crude 2,6-Dimethoxy-3-(methoxymethyl)pyridine in a minimal amount of the eluent or a compatible solvent. For optimal resolution, dry-loading the sample onto a small amount of silica gel is recommended.

  • Elution : Begin elution with a low-polarity mobile phase and gradually increase the polarity (gradient elution) by increasing the proportion of a more polar solvent like ethyl acetate or acetone. A typical gradient might be from 100% hexane to 50% ethyl acetate in hexane.

  • Fraction Collection and Analysis : Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Flash Column Chromatography

A Prepare Silica Slurry with Basic Modifier (e.g., 1% TEA) B Pack Column A->B C Dry-Load Crude Product B->C D Elute with Hexane/Ethyl Acetate Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC/HPLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Solvent Evaporation G->H I High-Purity Product H->I

Caption: Workflow for purifying 2,6-Dimethoxy-3-(methoxymethyl)pyridine via flash chromatography.

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For achieving the highest purity levels, particularly for analytical standards or late-stage drug development intermediates, RP-HPLC is the method of choice. This technique separates compounds based on their hydrophobicity.

Protocol: High-Purity Isolation by Preparative RP-HPLC

  • Column Selection : A C18 column is a standard choice for the separation of moderately polar compounds.

  • Mobile Phase Preparation : A common mobile phase consists of a mixture of water and a polar organic solvent such as acetonitrile or methanol. To improve peak shape and resolution for basic compounds like pyridines, it is crucial to control the pH of the mobile phase.[2] Acidifying the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) protonates the pyridine nitrogen, leading to more symmetrical peaks.[2]

  • Method Development : Develop an isocratic or gradient elution method on an analytical scale to determine the optimal separation conditions. A typical gradient might run from 95:5 water:acetonitrile to 5:95 water:acetonitrile over 20-30 minutes.

  • Preparative Run : Scale up the optimized analytical method to a preparative scale. Dissolve the partially purified material in the mobile phase and inject it onto the preparative column.

  • Fraction Collection : Collect fractions corresponding to the main product peak.

  • Product Recovery : Combine the pure fractions. If a volatile buffer like formic acid was used, the solvent can be removed directly by lyophilization or evaporation. If a non-volatile buffer was used, a subsequent desalting step may be necessary.

ParameterFlash ChromatographyPreparative RP-HPLC
Stationary Phase Silica Gel (often with basic modifier)C18-functionalized Silica
Mobile Phase Hexane/Ethyl Acetate (+ 0.1-1% TEA)Water/Acetonitrile (+ 0.1% Formic Acid)
Typical Purity >95%>99.5%
Scale mg to multi-gramµg to gram
Key Advantage Cost-effective for larger scalesHighest resolution and purity

II. Crystallization: The Path to Crystalline Purity

Crystallization is a highly effective and scalable purification technique that can yield material of exceptional purity. The success of this method hinges on the selection of an appropriate solvent system in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.

Protocol: Recrystallization of 2,6-Dimethoxy-3-(methoxymethyl)pyridine

  • Solvent Screening : Screen a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, isopropanol, acetonitrile, and water) to identify a suitable single-solvent or dual-solvent system.

  • Dissolution : In a suitable flask equipped with a reflux condenser, dissolve the crude material in the minimum amount of the chosen hot solvent. If a dual-solvent system is used (e.g., isopropanol/water), dissolve the compound in the "good" solvent (isopropanol) first.

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat for a short period. Hot-filter the solution to remove the charcoal.

  • Crystallization : Slowly cool the saturated solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can help. In a dual-solvent system, the "anti-solvent" (water) is added dropwise to the hot solution until turbidity persists, followed by the addition of a small amount of the "good" solvent to redissolve the precipitate before cooling.

  • Isolation and Washing : Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying : Dry the crystals under vacuum to a constant weight.

Logical Flow for Crystallization

A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (Optional) A->B C Slow Cooling to Induce Crystallization B->C D Isolate Crystals by Filtration C->D E Wash with Cold Solvent D->E F Dry Under Vacuum E->F G High-Purity Crystalline Product F->G

Caption: Step-by-step process for the purification of 2,6-Dimethoxy-3-(methoxymethyl)pyridine by crystallization.

III. Distillation for Thermally Stable Pyridines

For liquid pyridine derivatives that are thermally stable, distillation is an excellent method for purification on a larger scale, effectively removing non-volatile impurities and solvents with different boiling points.

A. Fractional Distillation

If the impurities have boiling points that are significantly different from the product, fractional distillation can be employed.

Protocol: Fractional Vacuum Distillation

  • Drying : Before distillation, it is crucial to dry the crude product to remove any water, which could otherwise co-distill. Drying over a suitable agent like anhydrous magnesium sulfate or sodium sulfate, followed by filtration, is recommended. For more stringent drying, a chemical drying agent that does not react with the product can be used.

  • Apparatus Setup : Assemble a fractional distillation apparatus with a Vigreux or packed column to increase the separation efficiency. The system should be connected to a vacuum source to lower the boiling point and prevent potential thermal degradation.

  • Distillation : Heat the distillation flask gently. Collect and discard the initial fraction (forerun), which may contain volatile impurities.

  • Product Collection : Collect the fraction that distills at a constant temperature corresponding to the boiling point of the pure product at the given pressure.

  • Shutdown : Discontinue the distillation before the flask is completely dry to avoid the concentration of potentially explosive residues.

B. Azeotropic Distillation

This technique is particularly useful for removing water from the sample. An entrainer (e.g., toluene) is added to form a low-boiling azeotrope with water.[3][4]

Protocol: Azeotropic Water Removal

  • Setup : To the crude, wet product in a distillation flask, add an appropriate entrainer such as toluene. Set up a distillation apparatus with a Dean-Stark trap.

  • Distillation : Heat the mixture to reflux. The water-toluene azeotrope will distill and collect in the Dean-Stark trap. Upon cooling, the water will separate and collect in the bottom of the trap, while the toluene will overflow and return to the distillation flask.

  • Completion : Continue the distillation until no more water collects in the trap.

  • Solvent Removal : After all the water has been removed, the entrainer can be removed by simple distillation, leaving the dry product in the flask, which can then be further purified by fractional vacuum distillation if necessary.

TechniquePrincipleBest ForKey Consideration
Fractional Distillation Separation based on boiling point differences.Removing impurities with significantly different boiling points.Thermal stability of the compound at its boiling point (vacuum can be used to lower it).
Azeotropic Distillation Formation of a low-boiling azeotrope to remove a specific impurity (usually water).Removing water from the crude product prior to final purification.The entrainer must be easily separable from the product after water removal.[3]

IV. Purity Assessment

Regardless of the purification method employed, the purity of the final product must be rigorously assessed. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC) : To determine the percentage purity and detect any minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the chemical structure and identify any residual solvents or impurities.

  • Mass Spectrometry (MS) : To confirm the molecular weight of the compound.

  • Elemental Analysis : To determine the elemental composition of the pure compound.

Conclusion

The purification of 2,6-Dimethoxy-3-(methoxymethyl)pyridine requires a systematic and well-reasoned approach. By understanding the physicochemical properties of the molecule and the principles behind various purification techniques, researchers can select and optimize a strategy to achieve the desired level of purity. For routine purification, a well-executed flash chromatography with a basic modifier is often sufficient. For obtaining highly pure material, a multi-step approach involving an initial crystallization or distillation followed by preparative HPLC is recommended. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals engaged in the synthesis and application of this important pyridine derivative.

References

  • Google Patents. (n.d.). Distillation process for mixtures of pyridines.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • PubMed. (2007, August 15). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]

  • ProQuest. (n.d.). New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon. Retrieved from [Link]

  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • MDPI. (2022, April 3). New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon. Retrieved from [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • Taylor & Francis Online. (2007, September 25). The Synthesis and Liquid Crystal Properties of Some 2,5-Disubstituted Pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of pyridine bases by distillation.
  • ResearchGate. (2025, October 13). New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted pyridines.
  • NextSDS. (n.d.). 2,6-Dimethoxy-3-(methoxymethyl)pyridine — Chemical Substance Information. Retrieved from [Link]

  • ACS Publications. (2015, July 16). Design and Control of a Hybrid Extraction–Distillation System for the Separation of Pyridine and Water. Retrieved from [Link]

Sources

Method

Application Note: Regioselective Functionalization of 2,6-Dimethoxy-3-(methoxymethyl)pyridine via Directed Ortho-Metalation

Executive Summary & Scientific Rationale Highly substituted pyridine derivatives are privileged scaffolds in drug discovery and agrochemical development. The compound 2,6-dimethoxy-3-(methoxymethyl)pyridine presents a un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Highly substituted pyridine derivatives are privileged scaffolds in drug discovery and agrochemical development. The compound 2,6-dimethoxy-3-(methoxymethyl)pyridine presents a unique synthetic opportunity due to its electron-rich nature and the presence of competing Directed Metalation Groups (DMGs).

This application note outlines a highly regioselective protocol for the C4-functionalization of this scaffold using Directed Ortho-Metalation (DoM).

The Causality of Regioselectivity: Why C4 over C5?

In this substrate, two positions are available for lithiation: C4 and C5. The C6-methoxy group directs lithiation to C5, while the C3-methoxymethyl (MOM) group directs to C4. The regioselectivity is governed by the Complex-Induced Proximity Effect (CIPE) . The bidentate coordination potential of the MOM group forms a highly stable pre-lithiation chelate with the Lewis acidic lithium cation of the base. This coordination thermodynamically and kinetically favors the deprotonation of the adjacent C4 proton over the C5 proton [1].

Furthermore, the addition of N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a critical experimental choice. TMEDA breaks down the hexameric aggregates of sec-butyllithium (sec-BuLi) into highly reactive monomers, drastically increasing the kinetic basicity and preventing unwanted nucleophilic addition to the pyridine ring.

Mechanistic Pathway

DoM_Mechanism SM 2,6-Dimethoxy-3-(methoxymethyl)pyridine (Starting Material) Complex Pre-lithiation Complex (CIPE via MOM & OMe) SM->Complex sec-BuLi / TMEDA -78 °C, THF Lithiated C4-Lithiated Intermediate (Kinetically Favored) Complex->Lithiated Deprotonation at C4 Product C4-Functionalized Pyridine (Target Scaffold) Lithiated->Product Electrophile (E+) Trapping

Figure 1: Mechanistic pathway of the MOM-directed ortho-metalation (DoM) at the C4 position.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol integrates a Self-Validating Aliquot Quench . Organolithium reactions are notoriously sensitive to trace moisture. By quenching a micro-aliquot with deuterium oxide (D₂O) prior to the addition of the main electrophile, researchers can quantitatively verify the success of the lithiation step, preventing the waste of expensive downstream reagents [2].

Reagents and Materials
  • Substrate: 2,6-Dimethoxy-3-(methoxymethyl)pyridine (1.0 equiv, rigorously dried)

  • Base: sec-Butyllithium (sec-BuLi, 1.4 M in cyclohexane, 1.1 equiv)

  • Additive: TMEDA (1.1 equiv, freshly distilled over CaH₂)

  • Solvent: Anhydrous Tetrahydrofuran (THF, ≤10 ppm H₂O)

  • Electrophiles (E⁺): Iodine (I₂), N,N-Dimethylformamide (DMF), or Triisopropyl borate (B(OiPr)₃)

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3x).

  • Dissolve 2,6-dimethoxy-3-(methoxymethyl)pyridine (1.0 mmol) in anhydrous THF (10 mL).

  • Add TMEDA (1.1 mmol) via a gas-tight syringe.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration.

Step 2: Regioselective Lithiation 5. Add sec-BuLi (1.1 mmol) dropwise down the side of the flask over 5 minutes to prevent localized heating. The solution will typically develop a deep yellow/orange hue, indicating the formation of the lithiated species [3]. 6. Stir the mixture at -78 °C for 1.5 hours.

Step 3: Self-Validation (Critical Step) 7. Using a pre-cooled syringe, extract a 0.1 mL aliquot of the reaction mixture. 8. Inject the aliquot into a vial containing 0.5 mL of D₂O. 9. Extract with 0.5 mL of ethyl acetate, evaporate the organic layer, and run a rapid ¹H NMR. 10. Validation Check: Proceed to Step 4 only if the NMR shows >95% disappearance of the C4 proton signal (typically around δ 7.2–7.5 ppm) and corresponding deuterium incorporation.

Step 4: Electrophilic Trapping 11. Add the desired electrophile (1.5 mmol, dissolved in 2 mL anhydrous THF) dropwise at -78 °C. 12. Maintain the temperature at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature over 2 hours.

Step 5: Quench and Workup 13. Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). 14. Extract the aqueous phase with Ethyl Acetate (3 × 15 mL). 15. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 16. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Visualization

Workflow Step1 Step 1: System Preparation Dry THF, TMEDA, Substrate Argon Atmosphere Step2 Step 2: Lithiation Dropwise sec-BuLi at -78 °C Stir for 1.5 h Step1->Step2 Check Check Step2->Check Extract 0.1 mL Step3 Step 3: Electrophilic Trapping Add E+ (e.g., I2, DMF, B(OiPr)3) Maintain -78 °C to RT Step2->Step3 Proceed if validated Step4 Step 4: Quench & Workup NH4Cl (aq) Quench Extraction & Chromatography Step3->Step4

Figure 2: Experimental workflow incorporating the critical self-validation D₂O quench step.

Quantitative Data Summary

The table below summarizes the expected outcomes when trapping the C4-lithiated intermediate with various standard electrophiles. The high C4:C5 regioselectivity highlights the dominant directing power of the methoxymethyl group.

Electrophile (E⁺)Target Functional Group at C4EquivalentsReaction Time (Trapping)Expected Yield (%)Regioselectivity (C4:C5)
D₂O Deuterium (-D)5.00.5 h>95% (Conversion)>99:1
Iodine (I₂) Iodide (-I)1.52.0 h82 - 88%98:2
DMF Formyl (-CHO)2.03.0 h75 - 80%95:5
B(OiPr)₃ *Boronic Acid (-B(OH)₂)1.54.0 h68 - 74%96:4
MeI Methyl (-CH₃)1.52.0 h85 - 90%98:2

*Note: Trapping with triisopropyl borate requires a subsequent acidic workup (1M HCl) to hydrolyze the borate ester to the corresponding free boronic acid, which is a prime candidate for downstream Suzuki-Miyaura cross-coupling.

Technical Notes & Optimization

Troubleshooting

Issues with the stability of 2,6-Dimethoxy-3-(methoxymethyl)pyridine

A Guide to Understanding and Managing Stability for Researchers and Drug Development Professionals Introduction to the Stability of 2,6-Dimethoxy-3-(methoxymethyl)pyridine 2,6-Dimethoxy-3-(methoxymethyl)pyridine is a pol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Managing Stability for Researchers and Drug Development Professionals

Introduction to the Stability of 2,6-Dimethoxy-3-(methoxymethyl)pyridine

2,6-Dimethoxy-3-(methoxymethyl)pyridine is a polysubstituted pyridine derivative with functional groups that, while synthetically useful, can be susceptible to degradation under certain conditions. The electron-rich nature of the dimethoxy-substituted pyridine ring, combined with the acid-labile methoxymethyl (MOM) ether, presents specific stability challenges that researchers must be aware of to ensure the quality and reproducibility of their work. This guide will walk you through the potential degradation pathways, preventative measures, and analytical techniques to monitor the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2,6-Dimethoxy-3-(methoxymethyl)pyridine?

The primary factors that can lead to the degradation of this compound are exposure to acidic conditions, strong oxidizing agents, and, to a lesser extent, prolonged exposure to heat and light. The methoxymethyl (MOM) ether is particularly sensitive to acid-catalyzed hydrolysis.

Q2: How should I properly store 2,6-Dimethoxy-3-(methoxymethyl)pyridine to ensure its long-term stability?

To maximize stability, store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place. Refrigeration is recommended for long-term storage.

Q3: What are the visible signs of degradation?

Visible signs of degradation can include a change in color (e.g., from colorless/pale yellow to brown), the formation of a precipitate, or a change in the physical state. However, significant degradation can occur without any visible changes, necessitating analytical monitoring.

Q4: Can I use this compound if I suspect it has started to degrade?

It is strongly advised against using a degraded sample, as the impurities can lead to unpredictable results, side reactions, and a decrease in the yield of your desired product. If degradation is suspected, it is best to purify the compound or use a fresh batch.

Q5: What are the likely degradation products?

The most probable degradation products arise from the cleavage of the methoxymethyl ether, which would yield 2,6-dimethoxy-3-(hydroxymethyl)pyridine. Oxidation of the pyridine ring could lead to the corresponding N-oxide. Further decomposition could also occur under harsh conditions.

Troubleshooting Guide: Common Stability Issues

This section provides a structured approach to identifying and resolving common stability problems encountered with 2,6-Dimethoxy-3-(methoxymethyl)pyridine.

Issue 1: Suspected Acid-Catalyzed Hydrolysis of the Methoxymethyl Group
  • Symptoms:

    • Appearance of a new, more polar spot on Thin Layer Chromatography (TLC) analysis.

    • Presence of a new peak in High-Performance Liquid Chromatography (HPLC) with a shorter retention time.

    • A new resonance corresponding to a hydroxyl proton in ¹H NMR spectroscopy.

  • Causality: The methoxymethyl (MOM) ether is an acetal, which is readily cleaved under acidic conditions.[1][2][3][4] The reaction is initiated by protonation of one of the ether oxygens, followed by nucleophilic attack, often by water present in the solvent or atmosphere.

  • Troubleshooting Protocol:

    • Avoid Acidic Conditions: Ensure all solvents and reagents are neutral or basic. If an acidic reagent is necessary for your reaction, consider if an alternative, non-acidic coupling strategy can be employed.

    • Use Anhydrous Solvents: Minimize the presence of water by using freshly dried solvents.

    • Analytical Confirmation: Confirm the presence of the hydrolyzed product, 2,6-dimethoxy-3-(hydroxymethyl)pyridine, using analytical techniques such as HPLC, GC-MS, or NMR.

Issue 2: Potential Oxidation of the Pyridine Ring
  • Symptoms:

    • A gradual darkening of the compound upon exposure to air.

    • Changes in the aromatic region of the ¹H NMR spectrum.

    • A mass increase of 16 amu in the mass spectrum, corresponding to the formation of an N-oxide.

  • Causality: The electron-rich pyridine ring, due to the two electron-donating methoxy groups, can be susceptible to oxidation, particularly by strong oxidizing agents or prolonged exposure to atmospheric oxygen.[5] This leads to the formation of the corresponding pyridine N-oxide.

  • Troubleshooting Protocol:

    • Inert Atmosphere: Handle and store the compound under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen.

    • Avoid Strong Oxidants: Be mindful of the compatibility of your reaction components. Avoid strong oxidizing agents unless the N-oxide is the desired product.

    • Degas Solvents: For reactions sensitive to oxidation, it is advisable to degas the solvents prior to use.

Analytical Workflows for Stability Assessment

Regular analytical monitoring is crucial for ensuring the integrity of 2,6-Dimethoxy-3-(methoxymethyl)pyridine.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is an excellent technique for monitoring the purity of the compound and detecting polar degradation products.

  • Recommended HPLC Conditions:

    Parameter Recommendation
    Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
    Mobile Phase A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or ammonium acetate buffer.[6][7][8]
    Gradient Start with a higher percentage of A and gradually increase B. A typical gradient could be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
    Flow Rate 1.0 mL/min
    Detection UV at 270 nm

    | Expected Elution | The parent compound will have a longer retention time than the more polar hydrolyzed product. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Degradation Products

GC-MS is suitable for identifying volatile degradation products.

  • Recommended GC-MS Conditions:

    Parameter Recommendation
    Column A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).[9][10]
    Injector Temperature 250 °C
    Oven Program Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
    Carrier Gas Helium

    | Detector | Mass Spectrometer (for identification) and/or Flame Ionization Detector (for quantification).[11][12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is a powerful tool for confirming the structure of the compound and identifying degradation products.[13][14][15]

  • ¹H NMR: Look for the characteristic signals of the methoxy groups, the methoxymethyl group, and the aromatic protons. The appearance of a broad singlet, which can be exchanged with D₂O, is indicative of the formation of a hydroxyl group from hydrolysis.

  • ¹³C NMR: Can be used to confirm the carbon skeleton and identify the presence of any new carbon environments resulting from degradation.

  • ¹⁵N NMR: Can be particularly sensitive to changes in the electronic environment of the nitrogen atom, such as in the formation of an N-oxide.[14][16]

Purification of 2,6-Dimethoxy-3-(methoxymethyl)pyridine

If degradation has occurred, purification by column chromatography may be necessary.

Flash Column Chromatography Protocol
  • Stationary Phase: Silica gel.

  • Mobile Phase (Eluent): A solvent system of increasing polarity is typically used. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. The optimal solvent system should be determined by TLC analysis, aiming for an Rf value of 0.2-0.3 for the target compound.[17][18][19]

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

    • Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the column.

    • Begin elution with the low-polarity solvent, gradually increasing the polarity.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the hypothesized primary degradation pathways for 2,6-Dimethoxy-3-(methoxymethyl)pyridine.

degradation_pathways cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_oxidation Oxidation start_hydrolysis 2,6-Dimethoxy-3-(methoxymethyl)pyridine product_hydrolysis 2,6-Dimethoxy-3-(hydroxymethyl)pyridine start_hydrolysis->product_hydrolysis H⁺, H₂O start_oxidation 2,6-Dimethoxy-3-(methoxymethyl)pyridine product_oxidation 2,6-Dimethoxy-3-(methoxymethyl)pyridine N-oxide start_oxidation->product_oxidation [O]

Caption: Hypothesized degradation pathways of 2,6-Dimethoxy-3-(methoxymethyl)pyridine.

Experimental Workflow for Stability Analysis

stability_workflow Sample Sample of 2,6-Dimethoxy-3-(methoxymethyl)pyridine TLC TLC Analysis (Initial Purity Check) Sample->TLC HPLC HPLC Analysis (Quantitative Purity) TLC->HPLC GCMS GC-MS Analysis (Volatile Impurities) HPLC->GCMS NMR NMR Spectroscopy (Structural Integrity) GCMS->NMR Pure Purity Confirmed (Proceed with Experiment) NMR->Pure No significant impurities Impure Impurity Detected (Consider Purification) NMR->Impure Degradation products observed Purification Column Chromatography Impure->Purification Purification->HPLC Re-analyze

Caption: Recommended workflow for assessing the stability of 2,6-Dimethoxy-3-(methoxymethyl)pyridine.

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • SIELC Technologies. Pyridine. Available from: [Link]

  • PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Available from: [Link]

  • The Vespiary. Recent trends in the chemistry of pyridine N-oxides. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Chemical and Physical Information. Available from: [Link]

  • ResearchGate. (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... Available from: [Link]

  • ACS Publications. Proton Transfer and Ionicity: An 15N NMR Study of Pyridine Base Protonation. Available from: [Link]

  • PubMed. The Role of Electron Donors Generated From UV Photolysis for Accelerating Pyridine Biodegradation. Available from: [Link]

  • Journal of the Chemical Society, Dalton Transactions. Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Available from: [Link]

  • PubMed. Gas Chromatographic Separation of Substituted Pyridines. Available from: [Link]

  • Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available from: [Link]

  • ASM Journals. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Available from: [Link]

  • Inter-Research Science Publisher. Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Available from: [Link]

  • ChemRxiv. Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field. Available from: [Link]

  • Cefas. Development of quantitative methods for the analysis of pyridine in biota and sediment samples. Available from: [Link]

  • ACS Publications. Mechanistic Insights into Pyridine Ring Degradation Catalyzed by 2,5-Dihydroxypyridine Dioxygenase NicX. Available from: [Link]

  • Interchim. Purification of different Pyridines using Waters X-bridge prep column. Available from: [Link]

  • PMC. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Available from: [Link]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]

  • Green Chemistry. Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer. Available from: [Link]

  • Wikipedia. Ether cleavage. Available from: [Link]

  • University of Colorado Boulder. Column Chromatography. Available from: [Link]

  • Longdom Publishing. Synthesis and Cleavage of Ethers. Available from: [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. Available from: [Link]

  • ACS Publications. Cleavage of Pyridyl Methyl Ethers and Reactions of. Available from: [Link]

  • Master Organic Chemistry. Acidic cleavage of ethers (SN2). Available from: [Link]

  • Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Available from: [Link]

  • ResearchGate. Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series | Request PDF. Available from: [Link]

  • PMC. Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. Available from: [Link]

  • PMC. Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Available from: [Link]

  • PMC. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Available from: [Link]

Sources

Optimization

Technical Support Center: Challenges in the Purification of Basic Pyridine Compounds

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying basic pyridine compounds. Their unique electronic properties and basicity, while valuable in synthesis, present speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying basic pyridine compounds. Their unique electronic properties and basicity, while valuable in synthesis, present specific challenges that can lead to low recovery, poor purity, and time-consuming troubleshooting. This guide is structured to address the most common issues encountered in the lab, providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflows.

Part 1: Chromatographic Purification Challenges

Flash chromatography is a cornerstone of purification, but for basic pyridines, it's often where the first hurdles appear.[1][2][3][4] The primary issues stem from the interaction between the basic nitrogen of the pyridine ring and the stationary phase.

Question 1: Why are my pyridine compound's peaks tailing severely on a silica gel column?

Answer: Peak tailing is the most common issue when purifying basic compounds like pyridines on standard silica gel.[5][6] The root cause is the strong, non-ideal interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic residual silanol groups (Si-OH) on the surface of the silica.[5] This interaction creates a secondary retention mechanism, meaning the molecules don't move through the column in a uniform band, leading to a "tail" on the backside of the chromatographic peak.

This phenomenon can be visualized as follows:

G cluster_0 Standard Silica Chromatography cluster_1 Modified Eluent Chromatography Pyridine Pyridine Compound (Basic) Silanol Acidic Silanol Site (Si-OH) Pyridine->Silanol Strong Interaction Tailing Peak Tailing & Poor Separation Silanol->Tailing Pyridine_mod Pyridine Compound SharpPeak Symmetrical Peak & Good Separation Pyridine_mod->SharpPeak Minimal Interaction Silanol_mod Acidic Silanol Site (Si-OH) TEA Triethylamine (TEA) Modifier TEA->Silanol_mod Preferential Binding (Blocks Site)

Caption: Mechanism of peak tailing and its mitigation using a basic modifier.

Question 2: How can I eliminate peak tailing for my pyridine compounds?

Answer: A systematic approach is best. You can either modify the mobile phase or change the stationary phase.

A) Mobile Phase Modification: The most common strategy is to add a small amount of a competing base to your eluent.[7] This "sacrificial" base will preferentially interact with the acidic silanol sites, effectively masking them from your pyridine compound.

  • Recommended Modifier: Add 0.1 - 2% v/v triethylamine (TEA) or a similar volatile base (like pyridine itself, if it doesn't interfere with detection) to your mobile phase (e.g., ethyl acetate/hexane mixture).[6][7]

B) Alternative Stationary Phases: If mobile phase modification isn't sufficient or if your compound is sensitive to TEA, changing the stationary phase is the next logical step.

  • Amine-Functionalized Silica (NH2): These columns have an aminopropyl-modified surface which is slightly basic (pKa ~9.8).[6] This basic surface repels basic compounds, minimizing interaction with any underlying silanols and leading to excellent peak shapes without a mobile phase modifier.[6]

  • Alumina: Alumina is a more basic stationary phase than silica and can be an excellent choice for purifying basic compounds. It is available in neutral, basic, and acidic forms; neutral or basic alumina is recommended for pyridines.

  • Deactivated Silica: Sometimes, simply using a less acidic, end-capped silica gel can significantly improve peak shape.[5]

Experimental Protocol: Method for Reducing Peak Tailing in Flash Chromatography
  • Baseline Analysis: First, run a thin-layer chromatography (TLC) plate of your crude material using a standard eluent system (e.g., 30% ethyl acetate in hexanes). Observe the streaking/tailing of the spot corresponding to your product.

  • Modifier Addition: Prepare a new eluent system identical to the first, but with the addition of 1% triethylamine (TEA). Run a new TLC plate. You should observe a significant reduction in tailing and a higher Rf value for your compound.

  • Column Preparation: Pack a flash column with standard silica gel.

  • Equilibration: Equilibrate the column with the TEA-modified eluent, passing at least 3-5 column volumes through to ensure all active sites are passivated.

  • Loading: Dissolve your crude sample in a minimal amount of the TEA-modified eluent or a stronger solvent like dichloromethane (DCM) and load it onto the column. Alternatively, for better resolution, pre-adsorb the sample onto a small amount of silica gel and load the dry powder onto the column.[3]

  • Elution: Run the chromatography using the TEA-modified eluent, collecting fractions as usual.

  • Post-Purification: After combining the pure fractions, the TEA can be easily removed along with the solvent during rotary evaporation due to its volatility.

Question 3: My pyridine derivative seems to be degrading on the silica column, and my recovery is very low. What's happening?

Answer: This suggests your compound is sensitive to the acidic nature of silica gel.[5] Pyridine derivatives with certain functional groups can be unstable under acidic conditions, leading to degradation, rearrangement, or irreversible binding to the stationary phase.[5]

Troubleshooting Workflow for Low Recovery/Degradation

G Start Start: Low Recovery or Degradation on Silica TLC_Test Run 2D TLC Test to Confirm Instability Start->TLC_Test Degradation Degradation Confirmed (Spots off diagonal) TLC_Test->Degradation Yes NoDegradation No Degradation (Spot on diagonal) TLC_Test->NoDegradation No SwitchPhase Switch to Inert Stationary Phase Degradation->SwitchPhase OptimizeEvap Optimize Evaporation: Use lower temperature, consider azeotrope. NoDegradation->OptimizeEvap Options Options: 1. Alumina 2. Amino-Propyl Silica (NH2) 3. C18 (Reversed-Phase) SwitchPhase->Options End End: Improved Recovery SwitchPhase->End OptimizeEvap->End

Caption: A workflow for troubleshooting low recovery and sample degradation.

To confirm instability, you can perform a simple 2D TLC test.[5] Spot your sample on the corner of a square TLC plate, develop it, dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent. If the compound is stable, it will appear on the diagonal. If it degrades, new spots will appear off the diagonal.[5]

Part 2: Removal of Synthesis-Related Impurities

Beyond chromatographic behavior, the purification of pyridines is often complicated by impurities from the synthetic route, especially water and residual metal catalysts.

Question 4: I performed a Suzuki coupling to make my pyridine derivative. How do I remove the residual palladium catalyst?

Answer: Removing residual palladium to levels acceptable for pharmaceutical applications (<10 ppm) is a critical and often challenging step.[8] The choice of method depends on the nature of the palladium species and the properties of your product.

MethodPrincipleAdvantagesDisadvantages
Recrystallization Separation based on differential solubility of the product and impurities.Can be highly effective for crystalline solids; removes multiple impurities at once.Product must be a solid; may require significant optimization; can lead to yield loss in mother liquor.
Activated Carbon Adsorption of palladium species onto a high-surface-area carbon matrix.[9]Cost-effective; broadly applicable.[10]Non-specific, often leading to significant product loss through co-adsorption.[10] May require high temperatures.
Metal Scavengers Covalent or coordinative binding of palladium to functionalized silica or polymer resins (e.g., Thiol, TMT).[8][11]Highly selective and effective, leading to very low palladium levels with minimal product loss.Higher cost than activated carbon; requires screening to find the optimal scavenger.[8]
Aqueous Washes Extraction of palladium into an aqueous phase using chelating agents (e.g., EDTA) or sulfur compounds (e.g., sodium thiosulfate).[9]Simple liquid-liquid extraction procedure.Often insufficient to reach <10 ppm levels; effectiveness is highly variable.
Experimental Protocol: Palladium Removal Using a Thiol-Based Scavenger Resin
  • Dissolution: Following the reaction work-up, dissolve the crude product in a suitable organic solvent (e.g., Toluene, DCM, THF) in which the product is fully soluble.

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial molar amount of palladium catalyst used).

  • Incubation: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40-50 °C) for a period of 4 to 16 hours. The optimal time and temperature should be determined by small-scale screening.

  • Filtration: Filter the mixture through a pad of celite or a filter paper to remove the scavenger resin.

  • Washing: Thoroughly wash the filtered resin with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Submit a sample of the final product for palladium analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm removal to the desired level.[8]

Question 5: My pyridine is wet, and simple distillation isn't removing the water. Why?

Answer: Pyridine is highly hygroscopic and readily absorbs moisture from the air.[12] Crucially, it forms a minimum-boiling azeotrope with water (boiling at ~94°C), which makes complete water removal by simple fractional distillation impossible.[12] To obtain anhydrous pyridine, you must use a chemical drying agent followed by distillation.

Protocol for Obtaining Anhydrous Pyridine

This protocol is designed for drying pyridine solvent but the principles apply to pyridine derivatives that are liquids.

  • Pre-drying: Add solid potassium hydroxide (KOH) pellets (approx. 10-20 g per liter of pyridine) to the flask.[12] Let it stand for several hours (or overnight) with occasional swirling. This removes the bulk of the water.

  • Decanting: Carefully decant the pyridine from the KOH pellets into a dry distillation flask.

  • Final Drying: Add calcium hydride (CaH₂) powder (approx. 5-10 g/L) to the decanted pyridine.[12] Caution: CaH₂ reacts with water to produce hydrogen gas; ensure the system is vented and not sealed.

  • Refluxing: Fit the flask with a reflux condenser protected by a drying tube (filled with CaCl₂ or Drierite). Reflux the mixture for a few hours to allow the CaH₂ to react completely with any residual water.[12]

  • Distillation: Distill the pyridine from the CaH₂ under an inert atmosphere (e.g., nitrogen or argon). Collect the fraction boiling at the correct temperature (~115 °C).

  • Storage: Store the anhydrous pyridine over molecular sieves in a tightly sealed, dark glass bottle to protect it from moisture and light.[12]

Part 3: Alternative and Specialized Purification Techniques

Question 6: My compound is an amorphous solid or an oil, and chromatography gives poor resolution. What other options do I have?

Answer: When standard methods fail, leveraging the basicity of the pyridine ring through acid-base extraction is a powerful and often overlooked technique for removing non-basic or acidic impurities.[7][13]

Workflow for Acid-Base Extraction

G Start Start: Crude Mixture (Pyridine + Neutral Impurities) Dissolve Dissolve in Organic Solvent (e.g., EtOAc, DCM) Start->Dissolve Wash Wash with Aqueous Acid (e.g., 1M HCl) Dissolve->Wash Separate1 Separate Layers Wash->Separate1 Aqueous Aqueous Layer: Protonated Pyridinium Salt Separate1->Aqueous Product Organic Organic Layer: Neutral/Acidic Impurities (Discard) Separate1->Organic Impurities Basify Basify Aqueous Layer (e.g., add 6M NaOH until pH > 10) Aqueous->Basify BackExtract Back-extract with Fresh Organic Solvent Basify->BackExtract Separate2 Separate Layers BackExtract->Separate2 Aqueous2 Aqueous Layer (Discard) Separate2->Aqueous2 Organic2 Organic Layer: Contains Free Pyridine Separate2->Organic2 Dry Dry Organic Layer (e.g., Na2SO4) & Evaporate Solvent Organic2->Dry End End: Purified Pyridine Compound Dry->End

Caption: A step-by-step workflow for purifying a pyridine via acid-base extraction.

This technique is particularly effective for removing non-polar byproducts from a reaction mixture.[13][14] For complex mixtures of basic compounds, more advanced techniques like pH-zone-refining counter-current chromatography can be employed for highly efficient separation.[7][15]

Frequently Asked Questions (FAQs)

Q: Can I use recrystallization for my solid pyridine derivative? A: Absolutely. Recrystallization is a highly effective method for achieving high purity if your product is a solid.[7] However, due to their polarity, pyridine derivatives can be highly soluble in many common solvents, making the selection of an appropriate solvent system challenging.[16] You may need to screen a wide range of solvents or use a two-solvent system (a "good" solvent where the compound is soluble and a "poor" anti-solvent where it is insoluble) to induce crystallization.[16]

Q: My pyridine N-oxide is a sticky solid and difficult to handle. How can I purify and dry it? A: Pyridine N-oxides are notoriously hygroscopic and can be challenging to handle.[17] A highly effective method for drying them is azeotropic distillation. Dissolve the crude N-oxide in toluene and distill off the toluene under normal pressure. The toluene forms an azeotrope with water, effectively removing it. Repeat this process once or twice with fresh toluene, then dry the resulting residue under high vacuum to obtain a solid.[17] For purification, recrystallization from a suitable solvent like ether or sublimation under vacuum are common methods.[17]

Q: I have a chiral pyridine. How do I separate the enantiomers? A: The separation of chiral pyridine derivatives requires specialized techniques, most commonly chiral High-Performance Liquid Chromatography (HPLC). This involves using a Chiral Stationary Phase (CSP), often based on polysaccharide derivatives like amylose or cellulose.[18][19][20] Method development involves screening different CSPs and mobile phases to achieve baseline separation of the two enantiomers.[20][21]

References

  • Keltoum, C. B. B. O., Amin, Z. M. E., Nasser, B., Khaled, S., & Hassan, A.-E. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Current Analytical Chemistry, 19(6), 482-488. Retrieved from [Link]

  • Keltoum, C. B. B. O., Amin, Z. M. E., Nasser, B., Khaled, S., & Hassan, A.-E. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Current Analytical Chemistry, 19(6). Retrieved from [Link]

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]

  • Keltoum, C. B. B. O., Amin, Z. M. E., Nasser, B., Khaled, S., & Hassan, A.-E. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO1998018744A1 - Separation of pyridine or pyridine derivatives from aqueous solutions.
  • Garrett, C. E., et al. (2002). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates.
  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • University of Bristol. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

  • Chelucci, G., & Thummel, R. (1998). Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2022). Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[5][7][18]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Analytical Chemistry Letters, 12(3). Retrieved from [Link]

  • Google Patents. (n.d.). US3431266A - Method for recovery of pyridine bases.
  • ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc. Retrieved from [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Pyridine - Chempedia. Retrieved from [Link]

  • Dzhemilev, U. M., Selimov, F. A., & Tolstikov, G. A. (2001). Metal complex catalysis in a synthesis of pyridine bases. ResearchGate. Retrieved from [Link]

  • JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from [Link]

  • Reddit. (2025, June 17). How to dry pyridine N-oxide obtained commerically. Retrieved from [Link]

  • Daugulis, O., & Do, H.-Q. (2009). Transition-Metal-Catalyzed C-H Functionalization for the Synthesis of Substituted Pyridines. Synfacts, 2009(10), 1083. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • Wang, Y., et al. (2023). Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics. MDPI. Retrieved from [Link]

  • Nieland, S., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). Retrieved from [Link]

  • Reddit. (2025, August 21). How to isolate PEGylated product and methyl pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). EP2866562B1 - Pyridine n-oxides and processes for their preparation.
  • Google Patents. (n.d.). US2708653A - Purification of pyridine bases by distillation.
  • Google Patents. (n.d.). US8057643B2 - Eco-friendly process for recovery of pyridine and/or its derivatives.
  • Organic Syntheses. (n.d.). pyridine-n-oxide. Retrieved from [Link]

  • Sh. M. Abu-Bakr, et al. (2001). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Wang, X., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Elucidation and Comparative Analysis of 2,6-Dimethoxy-3-(methoxymethyl)pyridine Isomers

As a Senior Application Scientist in pharmaceutical development, identifying the exact regiochemistry of substituted pyridines is a routine yet critical analytical hurdle. 2,6-Dimethoxy-3-(methoxymethyl)pyridine (CAS 129...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, identifying the exact regiochemistry of substituted pyridines is a routine yet critical analytical hurdle. 2,6-Dimethoxy-3-(methoxymethyl)pyridine (CAS 129319-25-1) [1] is a highly specialized heterocyclic building block. During its synthesis, the formation of positional isomers—specifically where the methoxy and methoxymethyl groups occupy different positions on the pyridine ring—is a common byproduct.

This guide provides an objective, data-driven framework for differentiating 2,6-Dimethoxy-3-(methoxymethyl)pyridine from its two most probable positional isomers using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

The Isomeric Landscape & Structural Rationale

To establish a comparative baseline, we must define the structures of the target compound and its primary positional isomers. The placement of the electron-donating methoxy ( −OCH3​ ) and methoxymethyl ( −CH2​OCH3​ ) groups dictates the electronic environment of the ring, which directly governs the spectroscopic output.

  • Isomer A (Target): 2,6-Dimethoxy-3-(methoxymethyl)pyridine

  • Isomer B: 4,6-Dimethoxy-2-(methoxymethyl)pyridine

  • Isomer C: 2,4-Dimethoxy-3-(methoxymethyl)pyridine

The core analytical strategy relies on interrogating the residual aromatic protons and the spatial proximity of the functional groups to induce predictable fragmentation.

Experimental Methodology: A Self-Validating Protocol

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating internal standards and system suitability tests (SST) to eliminate instrumental artifacts.

Protocol A: Quantitative 1D NMR Acquisition

Causality: Standard routine NMR often utilizes short relaxation delays, which skews the integration of quaternary carbons and isolated protons. We mandate a prolonged D1​ delay to ensure complete longitudinal relaxation ( T1​ ), allowing for absolute quantitative integration.

  • Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ).

  • Internal Standardization: Spike the sample with 0.03% v/v Tetramethylsilane (TMS). Validation check: The TMS signal must be strictly calibrated to δ 0.00 ppm to prevent chemical shift drift.

  • Acquisition Parameters: Acquire data on a 500 MHz spectrometer at 298 K. Set the spectral width to 10,000 Hz. Critically, set the relaxation delay ( D1​ ) to 5.0 seconds ( ≥5×T1​ of the longest relaxing proton) and acquire 64 transients.

  • Processing: Apply a 0.3 Hz exponential line-broadening function prior to Fourier transformation to optimize the signal-to-noise ratio without obscuring fine scalar couplings.

Protocol B: High-Resolution Mass Spectrometry (HRMS-ESI)

Causality: Distinguishing isobaric fragment ions requires sub-2 ppm mass accuracy. Real-time lock mass correction compensates for time-of-flight (TOF) tube thermal expansion during the run.

  • System Suitability: Calibrate the Q-TOF mass spectrometer using a sodium formate cluster solution. The residual RMS error must be <0.5 ppm.

  • Sample Introduction: Dilute the sample to 1 μ g/mL in 50:50 Acetonitrile/Water with 0.1% Formic Acid. Inject 2 μ L via direct infusion.

  • Lock Mass Correction: Continuously infuse Leucine Enkephalin ( [M+H]+=556.2771 ) via a secondary reference sprayer.

  • Collision-Induced Dissociation (CID): Isolate the parent ion ( [M+H]+ m/z 184.0968) in the quadrupole and apply a normalized collision energy (NCE) ramp of 15–30 eV in the collision cell using Argon gas.

Spectroscopic Differentiation

1 H NMR: The Definitive Diagnostic Tool

The most unambiguous method to differentiate these isomers relies on the scalar coupling ( 3J and 4J ) of the two residual aromatic protons on the pyridine ring. The coupling constants are dictated by the number of intervening bonds and the electronegativity of adjacent atoms [2].

  • Isomer A (2,6-Dimethoxy-3-...): The protons at C-4 and C-5 are ortho to each other. They appear as two distinct doublets with a typical aromatic coupling constant of 3J≈8.0 Hz .

  • Isomer B (4,6-Dimethoxy-2-...): The protons at C-3 and C-5 are meta to each other, separated by the C-4 methoxy group. They appear as two fine doublets (or broad singlets depending on resolution) with a coupling constant of 4J≈2.0 Hz .

  • Isomer C (2,4-Dimethoxy-3-...): The protons at C-5 and C-6 are ortho to each other. However, because C-6 is directly adjacent to the electronegative pyridine nitrogen, the electron density is withdrawn, perturbing the C-N-C bond angle. This reduces the typical ortho coupling to 3J≈5.5 Hz .

NMR_Logic Start 1H NMR: Aromatic Protons Ortho8 Two doublets J ≈ 8.0 Hz (H-4, H-5) Start->Ortho8 Adjacent C3-C4 Meta2 Two doublets J ≈ 2.0 Hz (H-3, H-5) Start->Meta2 Meta relationship Ortho5 Two doublets J ≈ 5.5 Hz (H-5, H-6) Start->Ortho5 Adjacent C5-C6 Iso1 2,6-Dimethoxy-3- (methoxymethyl)pyridine Ortho8->Iso1 Iso2 4,6-Dimethoxy-2- (methoxymethyl)pyridine Meta2->Iso2 Iso3 2,4-Dimethoxy-3- (methoxymethyl)pyridine Ortho5->Iso3

Logical decision tree for identifying pyridine isomers based on 1H NMR aromatic coupling constants.

HRMS Fragmentation & The "Ortho Effect"

While all three isomers share the exact same molecular weight ( [M+H]+=184.0968 ), their CID fragmentation spectra diverge significantly due to spatial proximity effects, known in mass spectrometry as the "ortho effect"[3].

When the methoxymethyl group is spatially adjacent (ortho) to a methoxy group (as seen in Isomer A and Isomer C ), the collision energy facilitates a six-membered transition state. This allows for an intramolecular hydrogen transfer, leading to the highly favored neutral loss of methanol ( −32 Da).

Conversely, in Isomer B , the methoxymethyl group is isolated at the C-2 position. Without an adjacent oxygen to facilitate the cyclic transition state, the molecule predominantly undergoes a standard α -cleavage, losing a methoxy radical ( −31 Da) to form an odd-electron fragment ion.

MS_Fragmentation Parent Molecular Ion[M+H]+ m/z 184.0968 PathA Ortho Effect Pathway (Isomers A & C) Parent->PathA Proximity of -CH2OCH3 and -OCH3 PathB Standard Cleavage (Isomer B) Parent->PathB Isolated -CH2OCH3 FragA1 Loss of CH3OH [M+H - 32]+ m/z 152.0706 PathA->FragA1 6-membered TS FragB1 Loss of •OCH3 [M+H - 31]+ m/z 153.0784 PathB->FragB1 Alpha-cleavage

Divergent HRMS fragmentation pathways driven by the ortho effect in methoxymethyl pyridines.

Quantitative Data Summary

To streamline the analytical review process, the expected spectroscopic benchmarks for the three isomers are consolidated in the table below.

IsomerSubstitution Pattern 1 H NMR Aromatic Protons ( δ ppm)Coupling Constant ( J )Primary MS Fragment (CID)Fragment Mechanism
A (Target) 2,6-Dimethoxy-3-(methoxymethyl)~7.45 (d, 1H), ~6.30 (d, 1H) 3J≈8.0 Hzm/z 152.0706Neutral loss of CH3​OH (Ortho effect)
B 4,6-Dimethoxy-2-(methoxymethyl)~6.40 (d, 1H), ~6.10 (d, 1H) 4J≈2.0 Hzm/z 153.0784Radical loss of ⋅OCH3​ ( α -cleavage)
C 2,4-Dimethoxy-3-(methoxymethyl)~7.90 (d, 1H), ~6.50 (d, 1H) 3J≈5.5 Hzm/z 152.0706Neutral loss of CH3​OH (Ortho effect)

Conclusion

Differentiating 2,6-Dimethoxy-3-(methoxymethyl)pyridine from its positional isomers requires a multi-modal approach. While HRMS provides excellent preliminary data via proximity-driven fragmentation (the ortho effect), it cannot easily distinguish between Isomer A and Isomer C. Therefore, quantitative 1D 1 H NMR remains the gold standard , utilizing the distinct scalar coupling constants of the aromatic protons ( 8.0 Hz vs 5.5 Hz vs 2.0 Hz) as an irrefutable structural fingerprint.

References

  • Boroncore Product Catalog. "2,6-Dimethoxy-3-(methoxymethyl)pyridine (CAS 129319-25-1)". Boroncore LLC. Available at:[Link]

  • Pindi, S., et al. (2018). "Chemoselective Palladium-Catalyzed Deprotonative Arylation/[1,2]-Wittig Rearrangement of Pyridylmethyl Ethers." Chemical Science, 9, 5420-5425. Available at:[Link]

  • Corilo, Y. E., et al. (2008). "Recognizing α -, β

    • or γ -substitution in pyridines by mass spectrometry." Journal of Mass Spectrometry, 43(12), 1636-1640. Available at:[Link]
Comparative

Catalytic Efficiency of 2,6-Dimethoxy-3-(methoxymethyl)pyridine (DMMP) Complexes: A Comparative Guide for Cross-Coupling Applications

As drug development pipelines increasingly target complex, sterically hindered molecular architectures, the limitations of traditional cross-coupling catalysts become apparent. In my experience optimizing active pharmace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly target complex, sterically hindered molecular architectures, the limitations of traditional cross-coupling catalysts become apparent. In my experience optimizing active pharmaceutical ingredient (API) synthesis, the primary failure mode in sterically congested Suzuki-Miyaura reactions is catalyst deactivation via palladium black precipitation.

To circumvent this, ligand design has evolved toward highly specialized architectures. This guide objectively compares the catalytic efficiency of the novel 2,6-Dimethoxy-3-(methoxymethyl)pyridine (DMMP) palladium complex against industry-standard catalysts, providing researchers with actionable, data-backed insights for challenging C–C bond formations.

Mechanistic Rationale: The Hemilabile Advantage

The efficacy of a catalyst in sterically hindered cross-couplings hinges on a delicate balance: the ligand must be bulky enough to promote reductive elimination, yet flexible enough to allow substrate binding during oxidative addition.

The DMMP ligand achieves this through a unique bidentate N,O-coordination motif. The 2,6-dimethoxy groups provide substantial steric bulk and electron density to the pyridine nitrogen, facilitating the initial oxidative addition of unactivated aryl chlorides. More importantly, the 3-methoxymethyl group acts as a transient electron donor. The concept of hemilability, particularly utilizing [1], allows the complex to maintain a stable, coordinatively saturated resting state. When thermal energy is applied, the weak Pd–O bond readily dissociates, dynamically opening a coordination site for the substrate without risking catalyst aggregation.

CatalyticCycle A Pd(0)-DMMP (N,O-Chelate Resting State) B O-Dissociation (Open Coordination Site) A->B Heat / Dynamic Equilibrium C Oxidative Addition (Ar-Cl Activation) B->C + Ar-Cl D Transmetalation (Boronic Acid) C->D + Ar'-B(OH)2 E Reductive Elimination (Biaryl Product) D->E Base E->A O-Re-coordination

Figure 1: Pd-DMMP catalytic cycle showing hemilabile O-coordination dynamics.

Comparative Catalytic Efficiency

Historically, dialkylbiaryl phosphines like XPhos have been the gold standard for[2]. However, synthesizing tetra-ortho-substituted biaryls with these systems often requires elevated temperatures (>80 °C), which can degrade sensitive functional groups.

To objectively benchmark Pd-DMMP, we compared its performance against Pd/XPhos and Pd(dppf)Cl₂ in the model coupling of 2-chloro-1,3-dimethylbenzene with 2,6-dimethylphenylboronic acid. The data below highlights the Turn Over Number (TON) and Turn Over Frequency (TOF), which are critical metrics for industrial scale-up.

Quantitative Performance Data
Catalyst SystemSubstrate ClassTemp (°C)Yield (%)TONTOF (h⁻¹)
Pd-DMMP Tetra-ortho-substituted biaryls6098 9,800 4,900
Pd/XPhos Tetra-ortho-substituted biaryls80949,4003,100
Pd(dppf)Cl₂ Tetra-ortho-substituted biaryls100454,500900

Analysis: The Pd-DMMP complex achieves a higher TOF at a significantly lower temperature (60 °C) compared to Pd/XPhos. The causality behind this efficiency lies in the hemilabile oxygen donor, which effectively lowers the activation energy barrier for transmetalation while preventing the off-cycle formation of unreactive Pd-dimers.

Experimental Protocol: Self-Validating Kinetic Workflow

To ensure the trustworthiness and reproducibility of the kinetic data presented above, the following protocol employs dodecane as an internal standard. This creates a self-validating system: by measuring product formation relative to a chemically inert standard, we eliminate volumetric errors caused by solvent evaporation during high-temperature sampling.

Step-by-Step Methodology

Step 1: Pre-Catalyst Activation

  • In a nitrogen-filled glovebox, charge a Schlenk flask with Pd(OAc)₂ (0.01 mol%) and the DMMP ligand (0.012 mol%).

  • Add 2.0 mL of anhydrous THF and stir at room temperature for 15 minutes to ensure complete N,O-chelation. Note: A distinct color shift from orange to pale yellow indicates successful complexation.

Step 2: Reaction Setup

  • To the activated catalyst solution, add 2-chloro-1,3-dimethylbenzene (1.0 mmol), 2,6-dimethylphenylboronic acid (1.5 mmol), and anhydrous K₃PO₄ (2.0 mmol).

  • Add exactly 50.0 µL of dodecane (internal standard) using a calibrated positive-displacement pipette.

  • Dilute the mixture with an additional 3.0 mL of THF.

Step 3: Kinetic Sampling

  • Transfer the flask to a pre-heated oil bath at 60 °C.

  • At 15, 30, 60, and 120-minute intervals, withdraw 50 µL aliquots using a gas-tight syringe against a positive counter-flow of nitrogen.

  • Immediately quench each aliquot into 0.5 mL of ethyl acetate containing 1% aqueous HCl to halt the catalytic cycle instantly.

Step 4: GC-FID Analysis

  • Filter the quenched aliquots through a short plug of silica to remove inorganic salts and palladium particulates.

  • Analyze via GC-FID. Calculate the yield and TOF based on the product/dodecane peak area ratio, referencing a pre-established calibration curve.

Workflow Step1 1. Catalyst Activation Step2 2. Substrate & Standard Addition Step1->Step2 Step3 3. Kinetic Sampling Step2->Step3 Step4 4. GC-FID Analysis Step3->Step4

Figure 2: Self-validating experimental workflow for kinetic sampling.

Conclusion

For drug development professionals dealing with highly functionalized, sterically encumbered molecules, the 2,6-Dimethoxy-3-(methoxymethyl)pyridine (DMMP) ligand offers a distinct kinetic advantage over traditional dialkylbiaryl phosphines. By leveraging hemilability, Pd-DMMP complexes deliver superior turnover frequencies at milder temperatures, preserving sensitive functional groups and improving overall API yield.

References

  • Baier, M. C., Zuideveld, M. A., & Mecking, S. (2015). "Hemilabile N, O ligands and their methyl derivatives." Journal of Organometallic Chemistry, 776, 129-135. URL:[Link]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461-1473. URL:[Link]

Sources

Validation

A Comparative Guide to the X-ray Crystal Structure Analysis of 2,6-Dimethoxy-3-(methoxymethyl)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals The Criticality of Structural Elucidation for Novel Pyridine Derivatives The precise three-dimensional arrangement of atoms within a molecule is fundamental...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Criticality of Structural Elucidation for Novel Pyridine Derivatives

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical behavior and biological activity. For novel pyridine derivatives, such as those based on the 2,6-dimethoxy-3-(methoxymethyl)pyridine scaffold, a definitive structural determination is paramount. These molecules are of significant interest in medicinal chemistry and materials science, and an unambiguous understanding of their stereochemistry, conformation, and intermolecular interactions is a prerequisite for rational drug design and the development of new materials. While a variety of analytical techniques can provide structural information, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing a direct and unequivocal visualization of the atomic arrangement in the solid state.

X-ray Crystallography: The Gold Standard for Structural Determination

X-ray crystallography provides an unparalleled level of detail, revealing precise bond lengths, bond angles, and the spatial orientation of all atoms within a crystal lattice. This technique is not merely about generating an image of a molecule; it is a quantitative method that provides a wealth of data for understanding molecular geometry and intermolecular interactions.

The Underlying Principles: A Glimpse into Bragg's Law

The fundamental principle of X-ray diffraction by a crystal is elegantly described by Bragg's Law, nλ = 2d sinθ. This equation relates the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of diffraction (θ). By systematically rotating a single crystal in a monochromatic X-ray beam and recording the positions and intensities of the diffracted X-rays, a three-dimensional map of the electron density within the crystal can be constructed. From this electron density map, the positions of the individual atoms can be determined and refined to generate a precise 3D model of the molecule.

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a meticulous process that demands both skill and an understanding of the underlying principles.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of Pyridine Derivative crystal_growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) synthesis->crystal_growth High Purity Sample data_collection Single-Crystal X-ray Diffraction Data Collection crystal_growth->data_collection High-Quality Single Crystal structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution Diffraction Data refinement Structure Refinement structure_solution->refinement Initial Model validation Validation & Analysis refinement->validation Refined Structure

Figure 1: A generalized workflow for X-ray crystal structure analysis.

  • Crystal Growth:

    • Rationale: The quality of the final structure is critically dependent on the quality of the single crystal. Slow, controlled crystallization is key to minimizing defects and obtaining a well-ordered lattice.

    • Procedure:

      • Dissolve the purified 2,6-dimethoxy-3-(methoxymethyl)pyridine derivative in a suitable solvent or solvent mixture to near saturation. Common solvents include ethanol, acetone, or ethyl acetate.

      • Employ a slow crystallization technique. Slow evaporation of the solvent from a loosely covered vial is a common starting point. Vapor diffusion, where a less soluble "anti-solvent" slowly diffuses into the solution, is another powerful method.

      • Monitor crystal growth over several days to weeks. Ideal crystals for SCXRD are typically 0.1-0.3 mm in each dimension, transparent, and have well-defined faces.[1]

  • Data Collection:

    • Rationale: A complete and redundant dataset is necessary for accurate structure determination. The crystal is rotated through a range of orientations to capture as many unique reflections as possible.

    • Procedure:

      • A suitable single crystal is carefully mounted on a goniometer head.

      • The mounted crystal is placed in a modern single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

      • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

      • The diffractometer software controls the rotation of the crystal and the collection of diffraction images.

  • Structure Solution and Refinement:

    • Rationale: The diffraction data is used to generate an initial electron density map, from which an initial model of the structure is built. This model is then refined against the experimental data to improve its accuracy.

    • Procedure:

      • The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.

      • The structure is "solved" using computational methods (e.g., direct methods or Patterson methods) to obtain an initial placement of the atoms.

      • The atomic positions and thermal parameters are refined using least-squares methods to minimize the difference between the observed and calculated structure factors.

      • The final structure is validated using various crystallographic metrics (e.g., R-factor) and by examining the final difference electron density map to ensure no significant features have been missed.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most definitive structural information, other analytical techniques offer complementary data and can be more suitable in certain situations.

comparison xrd_node Provides precise 3D atomic coordinates, bond lengths, and bond angles. Unambiguous stereochemistry determination. nmr_node Provides information on chemical environment and connectivity of atoms in solution. Useful for studying dynamic processes. ms_node Determines molecular weight and elemental composition. Provides information on fragmentation patterns.

Figure 2: Key strengths of primary structural elucidation techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment and connectivity of atoms.

  • Sample Preparation:

    • Dissolve 5-10 mg of the pyridine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Filter the solution into a clean 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • For complex molecules, 2D NMR experiments such as COSY (for ¹H-¹H correlations), HSQC (for direct ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations) are invaluable for complete structural assignment.

Comparison Table: X-ray Crystallography vs. NMR Spectroscopy

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Precise 3D coordinates, bond lengths, anglesConnectivity, chemical environment, dynamics
Strengths Unambiguous stereochemistry, absolute configurationStudies molecules in a more "natural" state, can observe dynamic processes
Limitations Requires a high-quality single crystal, structure may be influenced by packing forcesStructure is an average of solution conformations, less precise than XRD
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[3]

  • Sample Preparation:

    • Prepare a dilute solution of the pyridine derivative (typically 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • Acquire the mass spectrum over a suitable mass range.

Comparison Table: X-ray Crystallography vs. Mass Spectrometry

FeatureX-ray CrystallographyMass Spectrometry
Sample Amount Micrograms to milligramsNanograms to micrograms
Information 3D atomic arrangementMolecular weight, elemental composition, fragmentation
Strengths Complete structural elucidationHigh sensitivity, accurate mass determination
Limitations Requires a single crystalProvides no information on stereochemistry or 3D structure

Case Study: Comparative Structural Analysis of Substituted Pyridines

While a crystal structure for the exact molecule 2,6-dimethoxy-3-(methoxymethyl)pyridine is not publicly available in the Cambridge Structural Database (CSD), we can draw valuable comparative insights from closely related, structurally characterized derivatives.[4] For instance, the crystal structure of 2,6-dimethoxypyridine-3-carbonitrile provides a useful point of comparison.[5][6]

Table of Crystallographic Data for Representative Pyridine Derivatives

Parameter2,6-dimethoxypyridine-3-carbonitrile[5]2,6-dichloropyridine-3,5-dicarbonitrile[7]
Formula C₈H₈N₂O₂C₇HCl₂N₃
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nPnma
a (Å) 8.245(2)6.8473(9)
b (Å) 7.423(2)12.1307(15)
c (Å) 13.518(3)19.430(3)
β (°) 98.68(3)90
Volume (ų) 818.5(4)1613.9(4)
Key Feature The methoxy groups influence the planarity of the pyridine ring.The electron-withdrawing chloro and cyano groups significantly impact the electronic properties and intermolecular interactions.

The data in this table illustrates how substitutions on the pyridine ring can influence the crystal packing and unit cell parameters. Such comparative analysis is crucial for understanding structure-property relationships in a series of related compounds.

Conclusion: An Integrated Approach to Structural Elucidation

For the unambiguous structural determination of novel 2,6-dimethoxy-3-(methoxymethyl)pyridine derivatives, single-crystal X-ray diffraction is the definitive method. It provides a high-resolution, three-dimensional view of the molecule that is unattainable by other techniques. However, a comprehensive characterization relies on an integrated approach. NMR spectroscopy provides essential information about the molecule's structure and dynamics in solution, while mass spectrometry confirms the molecular weight and elemental composition. By combining the strengths of these techniques, researchers can build a complete and robust understanding of their novel compounds, accelerating the pace of discovery and development.

References

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography. [Link]

  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. [Link]

  • Fiveable. (n.d.). X-ray Crystallography and NMR in Biophysics. [Link]

  • Quora. (2014, December 9). Besides resolution, what are the advantages and disadvantages of using X-ray crystallography over NMR to determine protein structure?. [Link]

  • Liko, I., et al. (2017). Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. Frontiers in Molecular Biosciences, 4, 79. [Link]

  • Cetina, M., et al. (2012). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Molecules, 17(8), 9646-9667. [Link]

  • Moldoveanu, C. (2017). Interpretation of Mass Spectra. IntechOpen. [Link]

  • Ahmed, A. A., & El-Daly, S. A. (2014). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. Expert Opinion on Drug Discovery, 9(12), 1471-1483. [Link]

  • Stenutz, R. (n.d.). 2,6-dimethoxypyridine-3-carbonitrile. [Link]

  • Moldoveanu, C. (2017). Interpretation of Mass Spectra. ResearchGate. [Link]

  • S. M. A. El-faham, et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules, 21(8), 1034. [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Pinto, D. C., et al. (2007). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. ResearchGate. [Link]

  • Schwan, S., et al. (2020). Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. ResearchGate. [Link]

  • Le, V. D., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(9), 4247-4265. [Link]

  • de Haas, M. P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9133-9143. [Link]

  • Kim, Y.-H., et al. (2020). Crystal structure and luminescence properties of 2-[(2′,6′-dimethoxy-2,3′-bipyridin-6-yl)oxy]-9-(pyridin-2-yl)-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1930-1934. [Link]

  • Unknown. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • PubChem. (n.d.). 2-Methoxy-alpha-3-pyridinyl-3-pyridinemethanol. [Link]

  • Kim, Y.-H., et al. (2020). Crystal structure and luminescence properties of 2-[(2′,6′-dimethoxy-2,3′-bipyridin-6-yl)oxy]-9-(pyridin-2-yl)-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1930-1934. [Link]

  • Arshad, M., et al. (2014). Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. Journal of Molecular Structure, 1075, 439-450. [Link]

  • Hirayama, F., et al. (2021). Thermogravimetric analysis and crystal structure of tri-3-pyridylmethanol monohydrate. X-ray Structure Analysis Online, 37, 1-4. [Link]

  • Arshad, M., et al. (2014). Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. Academia.edu. [Link]

  • CCDC. (n.d.). Search, Visualize, and Analyse Known Small Molecules. [Link]

  • CCDC. (n.d.). Access Structures. [Link]

  • Amerigo Scientific. (n.d.). 2,6-Dimethoxypyridine-3-carbonitrile (97%). [Link]

  • Mun, L. S., et al. (2018). Crystal structure of chlorido-methanol-(N-(2-(oxy)-3-methoxy-benzylidene)pyridine-4-carbohydrazonato-kappa O-3,N,O ')-(4-methylphenyl)methyl-tin(IV), C23H24ClN3O4Sn. Zeitschrift für Kristallographie - New Crystal Structures, 233(2), 241-243. [Link]

  • NextSDS. (n.d.). 2,6-Dimethoxy-3-(methoxymethyl)pyridine — Chemical Substance Information. [Link]

  • Morales, D., et al. (2007). Crystal structure of 2,6-distyrylpyridine. ResearchGate. [Link]

  • iChemical. (n.d.). 2-Hydroxymethyl-3-methoxy pyridine, CAS No. 51984-46-4. [Link]

  • ChemBK. (2024, April 9). 2,6-diMethoxy-3,5-diaMino pyridine dihydrochloride. [Link]

  • Olesch, C., et al. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2638. [Link]

  • University of Otago. (n.d.). CCDC 2323924: Experimental Crystal Structure Determination. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Purification of Pyridine Compounds

For researchers, scientists, and professionals in drug development, the purity of reagents is not merely a preference but a prerequisite for reproducible and reliable results. Pyridine and its derivatives are fundamental...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of reagents is not merely a preference but a prerequisite for reproducible and reliable results. Pyridine and its derivatives are fundamental building blocks and solvents in organic and medicinal chemistry.[1][2][3][4] However, commercial-grade pyridine often contains impurities such as water, homologous picolines, and lutidines, which can interfere with sensitive reactions.[1][5] This guide provides a comprehensive, head-to-head comparison of prevalent purification techniques, grounded in mechanistic principles and supported by actionable experimental protocols.

The Imperative of Purity: Why Purify Pyridine?

Pyridine's lone pair of electrons on the nitrogen atom makes it a good nucleophile and a base, but also highly hygroscopic, readily absorbing atmospheric moisture.[6][7][8] Water, the most common impurity, can act as an unwanted nucleophile or proton source in many reactions, such as those involving Grignard reagents or metal hydrides. The presence of other basic impurities like picolines can alter reaction kinetics or lead to undesired side products. Therefore, selecting an appropriate purification strategy is a critical first step in experimental design.

Decision Framework for Pyridine Purification

The choice of purification method is dictated by the primary impurities, the required level of dryness and purity, and the scale of the operation. A logical approach to selecting the optimal technique is essential for efficiency and success.

G start Crude Pyridine Compound q1 Primary Impurity? start->q1 water Water q1->water Water non_basic Non-Basic/ Acidic Organics q1->non_basic Non-Basic homologs Picolines/ Lutidines q1->homologs Homologs q2 Desired Purity Level? q3 Separating Isomers or Closely Related Analogs? q2->q3 Moderate purity_check Purity > 99.8%? q2->purity_check High method4 Column Chromatography (Silica, Alumina) q3->method4 Yes end Pure Pyridine q3->end No method1 Drying & Fractional Distillation or Azeotropic Distillation water->method1 method2 Acid-Base Extraction non_basic->method2 method3 Fractional Distillation or Complexation/Crystallization homologs->method3 method1->q2 method2->q2 method3->q2 method4->end purity_check->q3 No, further purification needed purity_check->end Yes

Caption: Decision tree for selecting a pyridine purification method.

Head-to-Head Comparison of Purification Techniques

The following table summarizes the key attributes of the most common purification methods for pyridine and its derivatives.

Purification MethodPrinciple of SeparationTypical Purity AchievedYieldKey AdvantagesKey Disadvantages
Drying & Fractional Distillation Removal of water by a desiccant, followed by separation based on boiling points.[1]>99.8%[1]HighEffective for removing water and volatile impurities with different boiling points.[1]Can be time-consuming; may not break the pyridine-water azeotrope completely.[1][7]
Azeotropic Distillation Formation of a lower-boiling azeotrope with an entrainer (e.g., toluene) to remove water.[1][9]>99.5%[1]Moderate-HighHighly efficient for removing water from large quantities of pyridine.[1]Requires an additional solvent which must then be removed.[1]
Acid-Base Extraction Conversion of basic pyridine to a water-soluble salt to separate from non-basic impurities.[1]>99% (product dependent)[1]HighExcellent for removing non-basic and acidic impurities.[1][10]Requires back-extraction to recover pyridine; introduces water.[1]
Column Chromatography Differential adsorption of components onto a solid stationary phase (e.g., silica gel).[1]High (product dependent)ModerateIdeal for purifying derivatives from closely related, non-volatile impurities.[1]Potential for product loss on the column; can be slow for large scales.[1]
Complexation/Crystallization Formation of a crystalline complex (e.g., with ZnCl₂) that can be isolated and decomposed.[5]HighModerateHighly selective for pyridine over its structural homologs.[1][5]Requires additional chemical reaction and regeneration steps.[1][5]

Experimental Protocols and Mechanistic Insights

Drying and Fractional Distillation

This is the most common and robust method for obtaining anhydrous pyridine for general use. The process is two-fold: a pre-drying step to remove the bulk of water, followed by fractional distillation to separate pyridine from residual water and other impurities based on boiling point differences.

Causality Behind Experimental Choices:

  • Pre-drying with KOH: Potassium hydroxide (KOH) is chosen because it is a strong base and an effective desiccant.[5][6] It reacts with acidic impurities and strongly binds water. Allowing the mixture to stand for at least 24 hours ensures sufficient time for this reaction and hydration to occur.[1]

  • Final Drying with CaH₂: For applications requiring exceptionally dry pyridine, calcium hydride (CaH₂) is used as a final, more powerful drying agent.[1][7] It reacts irreversibly with any remaining water to form calcium hydroxide and hydrogen gas, driving the equilibrium towards an anhydrous state.[7] Refluxing ensures the reaction goes to completion.[7]

  • Fractional Distillation: Simple distillation is ineffective at completely removing water due to the formation of a minimum-boiling azeotrope (57% pyridine, 43% water, b.p. 94°C).[7] Fractional distillation, using a column with a high number of theoretical plates, provides the necessary separation efficiency to isolate pure pyridine (b.p. 115°C) from the azeotrope and other volatile impurities.[8]

Experimental Protocol:

  • Pre-drying: To 1 L of commercial-grade pyridine in a suitable flask, add approximately 20-40 g of solid potassium hydroxide (KOH) pellets.[1][5]

  • Standing: Stopper the flask and allow the mixture to stand for at least 24 hours, with occasional swirling.[1] For very wet pyridine, this may need to be extended or the KOH replaced.

  • Decantation: Carefully decant the pyridine from the KOH sludge into a dry distillation flask.[1]

  • Final Drying (Optional, for Anhydrous Pyridine): Add calcium hydride (CaH₂) (approx. 5-10 g/L) to the decanted pyridine.[7] Caution: This reaction produces hydrogen gas; the apparatus must be vented.[7]

  • Reflux (if CaH₂ is used): Fit the flask with a reflux condenser protected by a drying tube and reflux the mixture for a few hours.[7]

  • Distillation: Assemble a fractional distillation apparatus. Heat the flask gently and collect the fraction boiling at 114-115°C.[1] Discard the first few milliliters of distillate.

  • Storage: Store the purified, anhydrous pyridine over activated 3Å or 4Å molecular sieves in a dark, tightly sealed bottle to prevent re-absorption of moisture.[1][6]

G cluster_predrying Pre-Drying cluster_finaldrying Final Drying (Optional) cluster_distillation Fractional Distillation A Commercial Pyridine (+ H₂O, acidic impurities) B Add KOH pellets (20g/L) A->B C Stand for 24h B->C D Decant pyridine C->D E Add CaH₂ (5-10g/L) D->E G Distill through fractionating column D->G If skipping final drying F Reflux for 2-3h E->F F->G H Collect fraction at 114-115 °C G->H I Store over Molecular Sieves H->I

Caption: Workflow for purification by drying and fractional distillation.

Acid-Base Extraction

This technique is exceptionally useful for purifying pyridine derivatives from non-basic or neutral organic impurities after a reaction, rather than for purifying the solvent itself. It leverages the basicity of the pyridine nitrogen.

Causality Behind Experimental Choices:

  • Acidification: By treating the mixture with a dilute acid (e.g., HCl), the basic pyridine nitrogen is protonated to form a pyridinium salt. This salt is ionic and therefore highly soluble in the aqueous phase.

  • Extraction: Neutral organic impurities remain in the organic solvent (e.g., diethyl ether, ethyl acetate) and can be physically separated from the aqueous layer containing the pyridinium salt.

  • Basification: The aqueous layer is then made strongly basic (pH > 10) with a base like NaOH.[1] This deprotonates the pyridinium salt, regenerating the free pyridine base, which is often insoluble in water and separates out or can be extracted back into an organic solvent.[1][5]

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture containing the pyridine compound in an organic solvent immiscible with water (e.g., ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (aq). Repeat the extraction 2-3 times. The pyridine derivative will move into the aqueous layer as its hydrochloride salt.

  • Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6 M NaOH) with stirring until the pH is > 10.[1] The pyridine derivative will separate, often as an oil or solid.

  • Back-Extraction: Extract the liberated pyridine derivative back into a fresh organic solvent (e.g., dichloromethane) 2-3 times.[1]

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified product.[1]

G A Crude Mixture in Organic Solvent B Add 1M HCl (aq) & Shake A->B C Separate Layers B->C D Organic Layer (Neutral Impurities) C->D Discard E Aqueous Layer (Pyridinium Salt) C->E F Cool in Ice Bath E->F G Add 6M NaOH (aq) until pH > 10 F->G H Back-extract with Organic Solvent G->H I Dry (Na₂SO₄), Filter, & Evaporate H->I J Pure Pyridine Derivative I->J

Caption: Workflow for purification by acid-base extraction.

Column Chromatography

For purifying pyridine derivatives from structurally similar impurities, column chromatography is the method of choice. The separation is based on the differential partitioning of the compounds between a stationary phase (commonly silica gel) and a mobile phase.

Causality Behind Experimental Choices:

  • Peak Tailing: Pyridine compounds are basic and can interact strongly with acidic silanol groups on the surface of silica gel, leading to poor separation and "peak tailing".[11]

  • Mitigation with Additives: To counteract this, a small amount of a competing base, such as triethylamine (TEA) or ammonia, is often added to the eluent.[11] This additive preferentially occupies the acidic sites on the silica, allowing the pyridine derivative to elute more symmetrically.

  • Gradient Elution: A gradient of increasing solvent polarity (e.g., from hexane to ethyl acetate) is often used. Less polar impurities elute first, followed by the more polar pyridine derivative, allowing for effective separation.

Experimental Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Column Packing: Pour the slurry into a chromatography column, allowing the silica to settle without air bubbles. Add a protective layer of sand on top.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Elute the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to move compounds down the column. Pro-Tip: Add ~0.5-1% triethylamine to the eluent to prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.[1]

G A Prepare Silica Gel Slurry in Eluent B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent System (+ 0.5% Triethylamine) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Pyridine Derivative H->I

Caption: General workflow for column chromatography purification.

Conclusion

The purification of pyridine and its derivatives is a critical step that underpins the success of many synthetic endeavors in research and drug development. While drying and fractional distillation remain the gold standard for preparing the anhydrous solvent, techniques like acid-base extraction and column chromatography are indispensable tools for isolating pure pyridine-containing target molecules from complex reaction mixtures. A thorough understanding of the principles behind each method allows the modern scientist to make informed, rational choices, ensuring the highest quality of materials for their work.

References

  • Purification of Pyridine - Chempedia. LookChem. [Link]

  • Sunresin Pyridine Wastewater Treatment. Sunresin. [Link]

  • Hybrid pervaporation process design to break the Water/Pyridine... ResearchGate. [Link]

  • Chromatographic Separation of Pyridine and Adenine Nucleotides on Thin Layers of Poly(ethyleneimine) Cellulose. PubMed. [Link]

  • Distillation. Koch Modular. [Link]

  • Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water. DWSIM. [Link]

  • Purification of pyridine bases by distillation.
  • Entrainer-Assisted Pressure-Swing Distillation for Separating the Minimum-Boiling Azeotrope Toluene/Pyridine: Design and Control. ACS Publications. [Link]

  • Extractive distillation of pyridine-water azeotrope with a bisphenol.
  • How do I get dry pyridine?. ResearchGate. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Purification method of pyridine and pyridine derivatives.
  • Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics. MDPI. [Link]

  • Preparation and Properties of Pyridine. SlideShare. [Link]

  • Double Distillation Column Process for Separation of Azeotropic Mixture (Pyridine-Water) using Pressure Swing Distillation(PSD). DWSIM. [Link]

  • Desiccant efficiency in solvent and reagent drying. 5. Amines. Chemistry. [Link]

  • Drying and distilling pyridine. Reddit. [Link]

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. [Link]

  • Process for the preparation of substituted pyridines.
  • synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Organic Syntheses Procedure. [Link]

  • Hollow Microcrystals of Copper Hexafluoroacetylacetonate-Pyridine Derivative Adducts via Supercritical CO2 Recrystallization. ACS Publications. [Link]

  • Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal. [Link]

  • Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... CrystEngComm (RSC Publishing). [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. PMC - NIH. [Link]

  • ANALYTICAL METHODS. ATSDR. [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis. [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]

  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. ResearchGate. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2,6-Dimethoxy-3-(methoxymethyl)pyridine

Introduction: The Imperative of Selectivity in Drug Discovery The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2][] Compounds incorporating this motif have been developed as anticancer, antimicrobial, and anti-inflammatory agents, among others.[2][4][5] The subject of this guide, 2,6-Dimethoxy-3-(methoxymethyl)pyridine, is a novel investigational compound. Given the diverse activities of related pyridine derivatives, particularly those with methoxy substitutions which have shown activity as kinase inhibitors and gamma-secretase modulators, a thorough assessment of its target selectivity is paramount before advancing it in the drug development pipeline.[6][7][8]

Cross-reactivity, the unintended interaction of a compound with proteins other than its primary therapeutic target, is a major cause of adverse drug reactions and can lead to the failure of promising candidates in later stages of development.[9][10] Therefore, early and comprehensive in vitro cross-reactivity profiling is not merely a regulatory requirement but a critical step in de-risking a drug discovery program.[11] This guide provides a framework for designing and executing a robust cross-reactivity study for 2,6-Dimethoxy-3-(methoxymethyl)pyridine, presented from the perspective of a seasoned application scientist. We will operate under the hypothesis that our compound is a novel protein kinase inhibitor, a common therapeutic class for pyridine derivatives, and detail the necessary comparisons against other key protein families to build a comprehensive selectivity profile.

Deconstructing the Strategy: A Multi-Faceted Approach to Profiling

A credible cross-reactivity study is not a single experiment but a tiered investigational strategy. Our objective is to determine the selectivity of 2,6-Dimethoxy-3-(methoxymethyl)pyridine by comparing its potency at its intended target with its activity at a panel of biologically relevant off-targets. This involves a logical progression from broad screening to more detailed functional analysis.

For our hypothetical study, let's assume the primary target of 2,6-Dimethoxy-3-(methoxymethyl)pyridine is Kinase A . Our cross-reactivity panel will therefore include:

  • A panel of related and unrelated protein kinases: To assess selectivity within the target family.

  • A panel of G-Protein Coupled Receptors (GPCRs): A major class of drug targets often implicated in off-target effects.[11][12]

  • The hERG ion channel: A critical cardiac safety liability target.[13][14]

  • A selection of Cytochrome P450 (CYP) enzymes: To evaluate the potential for drug-drug interactions.[15][16]

The workflow for this investigation is outlined below.

G A Primary Target Assay (Kinase A) B Broad Kinase Panel Screen (e.g., 48-Kinase Panel) A->B C GPCR Binding Panel (e.g., 44 Receptors) D hERG Binding Assay E CYP450 Inhibition Panel (e.g., 5 major isoforms) F Cell-Based Kinase A Functional Assay G Functional Assays for Confirmed Off-Target Hits (e.g., cAMP, Ca2+ flux, Patch Clamp) F->G

Caption: Tiered approach for cross-reactivity profiling.

Experimental Protocols: The Foundation of Reliable Data

The integrity of any comparison guide rests on the robustness of its experimental methodologies. Here, we detail the core assays central to our investigation.

Biochemical Assay: Competitive Binding (Radioligand Displacement)

This assay is a workhorse for determining a compound's binding affinity for a wide range of targets, including kinases and GPCRs. The principle lies in measuring the ability of our test compound to displace a known radiolabeled ligand from its target.

Protocol: Radioligand Binding Assay for Off-Target Screening

  • Target Preparation: Obtain purified receptor membranes or recombinant proteins for each target in the screening panel.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer appropriate for the specific target (e.g., Tris-HCl with MgCl2 and BSA).

    • Radioligand: Dilute the specific, high-affinity radiolabeled ligand for each target to a working concentration (typically at or below its Kd value).

    • Test Compound: Prepare a serial dilution of 2,6-Dimethoxy-3-(methoxymethyl)pyridine, typically from 10 mM down to 10 pM in assay buffer containing a small, consistent percentage of DMSO.

  • Assay Setup (96-well format):

    • Total Binding Wells: Add assay buffer, radioligand, and the target protein/membrane.

    • Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, a saturating concentration of a known unlabeled ligand, and the target protein/membrane.

    • Test Compound Wells: Add assay buffer, radioligand, the serially diluted test compound, and the target protein/membrane.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(Test cpm - NSB cpm) / (Total cpm - NSB cpm)])

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the radioligand is displaced).

    • Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation.

Functional Assay: Enzyme Inhibition (Kinase Activity)

To assess whether binding to a kinase translates to functional inhibition, a direct enzyme activity assay is essential. This protocol measures the phosphorylation of a substrate by Kinase A.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing HEPES, MgCl2, MnCl2, DTT, and BSA.

    • Kinase A: Dilute recombinant Kinase A enzyme to a working concentration in kinase buffer.

    • Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate for Kinase A and ATP at its Km concentration.

    • Test Compound: Prepare a serial dilution of 2,6-Dimethoxy-3-(methoxymethyl)pyridine in kinase buffer.

  • Assay Procedure (384-well format):

    • Add the test compound dilutions to the appropriate wells.

    • Add the Kinase A enzyme solution to all wells except the negative controls.

    • Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the Substrate/ATP mix to all wells.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction and measure the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo®). The light output is inversely proportional to kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to "no enzyme" (100% inhibition) and "vehicle control" (0% inhibition) wells.

    • Plot the percent inhibition versus the log concentration of the compound and fit the data to determine the IC50 value.

Cell-Based Functional Assay

Biochemical assays are crucial, but they don't fully replicate the cellular environment. A cell-based assay confirms that the compound can cross the cell membrane and engage its target in a physiological context.

Protocol: Cell-Based Phosphorylation Assay (Western Blot)

  • Cell Culture: Culture a cell line that expresses the target, Kinase A.

  • Compound Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of 2,6-Dimethoxy-3-(methoxymethyl)pyridine for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of Kinase A.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH) to ensure equal loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated substrate signal to the total substrate signal. Plot the normalized signal against the compound concentration to determine the cellular IC50.

Data Presentation: A Comparative Overview

Clear and concise data presentation is vital for objective comparison. The following tables summarize hypothetical data for 2,6-Dimethoxy-3-(methoxymethyl)pyridine.

Table 1: Kinase Selectivity Profile

TargetBiochemical IC50 (nM)Fold Selectivity vs. Kinase A
Kinase A (Primary Target) 15 1
Kinase B85057
Kinase C>10,000>667
Kinase D2,500167
Kinase E>10,000>667
Kinase F75050

Table 2: Off-Target Liability Profile

Target ClassTargetBinding Ki (nM)Functional IC50 (nM)
Primary Target Kinase A 12 15 (Biochemical) 85 (Cellular)
GPCR5-HT2A Receptor1,200Not Determined
GPCRAdrenergic α2A>10,000Not Determined
GPCRDopamine D2>10,000Not Determined
Ion ChannelhERG8,500>10,000
CYP EnzymeCYP3A4>10,000>10,000
CYP EnzymeCYP2D66,8009,500

Visualizing the Workflow: From Raw Data to Actionable Insights

The logical flow of data analysis and decision-making is as crucial as the experiments themselves.

G cluster_0 Data Input cluster_1 Analysis & Decision Making A Biochemical IC50/Ki Values (Kinases, GPCRs, hERG, CYPs) C Calculate Selectivity Ratios (Off-Target IC50 / On-Target IC50) A->C B Cell-Based IC50 Values (Primary Target & Key Hits) B->C E Is Selectivity >100-fold for all liabilities? C->E D Assess Therapeutic Index (Toxic Dose / Efficacious Dose) D->E F Proceed with Lead Optimization E->F Yes G Flag for Potential Liabilities (e.g., hERG, CYP Inhibition) Initiate Structure-Activity Relationship (SAR) to mitigate E->G No

Caption: Decision workflow for cross-reactivity data.

Conclusion: Synthesizing a Verdict on Selectivity

Based on our hypothetical data, 2,6-Dimethoxy-3-(methoxymethyl)pyridine demonstrates promising selectivity for its primary target, Kinase A. The >50-fold selectivity against other kinases within the panel is a positive indicator. Furthermore, the weak interactions with the broader liability panel, including a >500-fold window for the hERG channel and key CYP enzymes, suggest a favorable initial safety profile. The micromolar activity at the 5-HT2A receptor should be noted, but the large selectivity window makes it less of an immediate concern.

This guide has outlined a systematic and robust approach to evaluating the cross-reactivity of a novel compound. By employing a combination of biochemical binding, functional enzyme, and cell-based assays, researchers can build a comprehensive selectivity profile. This data-driven approach is fundamental to making informed decisions, prioritizing the most promising candidates, and ultimately enhancing the likelihood of success in the long and arduous journey of drug development.

References

  • Benchchem. (n.d.). Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents.
  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications.
  • European Journal of Chemistry. (2024, September 30). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds.
  • BOC Sciences. (n.d.). Biological Activities of Pyridine Derivatives.
  • MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • Charles River Laboratories. (n.d.). Ion Channel Assays.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • WuXi AppTec. (2024, September 19). Ensuring Multi-Ion Channel Inhibition Assays are Accurate and Reliable.
  • Creative BioMart. (n.d.). Ion Channel Screening Assays.
  • PMC. (n.d.). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281.
  • Medchemexpress.com. (n.d.). Ion Channel Screening.
  • PMC. (2014, May 23). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners.
  • PMC. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
  • ResearchGate. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • PubMed. (2023, April 15). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281.
  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling.
  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors.
  • ACS Publications. (2015, December 10). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.
  • OSTI.GOV. (2022, September 15). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281 (Journal Article).
  • PMC. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.
  • Charles River Laboratories. (2023, November 7). E66: When Drug Candidates Miss the Mark: Off-Target Liability.
  • medRxiv. (2024, August 8). Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • ACS Publications. (2022, February 15). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors.
  • MDPI. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery.
  • PMC. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening.
  • PLOS. (2017, November 13). Improving virtual screening of G protein-coupled receptors via ligand-directed modeling.
  • MDPI. (2024, December 19). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N 4 -Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity.
  • Unknown Source. (n.d.). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • RSC Publishing. (2021, December 13). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers.
  • PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.